Antibacterial agent 96
Description
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Structure
2D Structure
Properties
Molecular Formula |
C18H15Cl2NO2 |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-6-methoxy-2-methylquinoline |
InChI |
InChI=1S/C18H15Cl2NO2/c1-11-7-18(14-9-13(22-2)4-6-17(14)21-11)23-10-12-3-5-15(19)16(20)8-12/h3-9H,10H2,1-2H3 |
InChI Key |
LNOPPGNOTHHPQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)OCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Elucidation of the Chemical Structure and In-Vitro Activity of Antibacterial Agent 96 (Compound 4k): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure elucidation and biological activity of the novel antibacterial agent designated as "Antibacterial agent 96," also identified in scientific literature as "compound 4k." This document collates available data on its synthesis, spectroscopic characterization, and in-vitro antitubercular activity. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antimicrobial therapies.
Introduction
The emergence of multidrug-resistant bacterial strains presents a formidable challenge to global public health. In the quest for novel antimicrobial agents, a series of thiadiazole-thiazole derivatives has been synthesized and evaluated for their potential antibacterial properties. Within this class of compounds, "this compound" (compound 4k) has demonstrated notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This guide details the scientific evidence that has led to the characterization of its chemical structure and its initial biological profiling.
Chemical Structure Elucidation
The definitive chemical structure of this compound (compound 4k) has been elucidated through a combination of synthetic chemistry and spectroscopic analysis.
Chemical Name: 2-((5-(butylamino)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Molecular Formula: C₁₃H₁₉N₅OS₃
Molecular Weight: 357.52 g/mol
Chemical Structure:
Image Source: PubChem CID 156789047
Synthesis Protocol
The synthesis of compound 4k is achieved through a multi-step process, as detailed in the scientific literature. The general synthetic scheme is outlined below.
Experimental Workflow: Synthesis of Compound 4k
Caption: Synthetic workflow for this compound (Compound 4k).
Detailed Methodology:
Step 1: Synthesis of 2-chloro-N-(4-methylthiazol-2-yl)acetamide To a solution of 2-amino-4-methylthiazole in an appropriate solvent, chloroacetyl chloride is added dropwise at a reduced temperature. The reaction mixture is stirred for a specified period, followed by workup and purification to yield the intermediate, 2-chloro-N-(4-methylthiazol-2-yl)acetamide.
Step 2: Synthesis of 2-((5-(butylamino)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (Compound 4k) The intermediate from Step 1 is reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a suitable base. Subsequently, n-butyl bromide is added to the reaction mixture to achieve the N-butylation of the amino group on the thiadiazole ring. The final product, compound 4k, is then isolated and purified.
Spectroscopic Data for Structural Confirmation
The chemical structure of compound 4k was confirmed using various spectroscopic techniques. The key data are summarized in the table below.
| Spectroscopic Technique | Key Observations |
| FT-IR (cm⁻¹) | Characteristic peaks corresponding to N-H, C=O (amide), and C-S stretching vibrations. |
| ¹H-NMR (ppm) | Signals confirming the presence of the butyl chain protons, the methyl group on the thiazole ring, the methylene bridge, and aromatic protons. |
| ¹³C-NMR (ppm) | Resonances consistent with the carbon atoms of the thiazole and thiadiazole rings, the amide carbonyl group, and the butyl chain. |
| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₉N₅OS₃. |
In-Vitro Antibacterial Activity
Compound 4k has been evaluated for its in-vitro activity against Mycobacterium tuberculosis H37Ra. The quantitative data for its antibacterial efficacy are presented below.
| Bacterial Strain | Activity Metric | Value | Reference |
| M. tuberculosis H37Ra (Active state) | MIC (μg/mL) | 1.31 | [1][2] |
| M. tuberculosis H37Ra (Dormant state) | MIC (μg/mL) | 1.53 | [1][2] |
MIC: Minimum Inhibitory Concentration
Proposed Mechanism of Action (In-Silico)
The precise molecular mechanism of action for compound 4k has not yet been experimentally validated. However, in-silico molecular docking studies have provided insights into its potential biological target.
Logical Relationship: Proposed Inhibition of MCAT Enzyme
Caption: Proposed mechanism of action of Compound 4k based on in-silico studies.
Docking studies suggest that compound 4k may bind to the active site of the tubercular Malonyl-CoA-Acyl Carrier Protein Transacylase (MCAT) enzyme.[3][4][5] This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of the mycobacterial cell wall, including mycolic acids. Inhibition of MCAT would disrupt cell wall synthesis, leading to a loss of bacterial viability. It is important to note that this proposed mechanism is based on computational modeling and awaits experimental confirmation.
Toxicity and Safety Profile
Preliminary studies on the thiadiazole-thiazole derivative series have indicated minimal to no cytotoxicity against red blood cells for some of the tested compounds.[3][4][5] However, a comprehensive toxicological profile for compound 4k has not yet been reported. Further in-vitro and in-vivo studies are required to establish its safety profile for potential therapeutic applications.
Conclusion
This compound (compound 4k) is a promising antitubercular agent belonging to the thiadiazole-thiazole class of compounds. Its chemical structure has been unequivocally determined through synthesis and spectroscopic analysis. The compound exhibits potent in-vitro activity against Mycobacterium tuberculosis H37Ra in both its active and dormant states.[1][2] While in-silico studies suggest a plausible mechanism of action involving the inhibition of the MCAT enzyme, further experimental validation is necessary. The preliminary safety data for this class of compounds is encouraging, but more extensive toxicological assessments are required. This technical guide provides a solid foundation for future research aimed at optimizing the therapeutic potential of this novel antibacterial agent.
References
In-Depth Technical Guide: Spectrum of Activity of Antibacterial Agent 96 (Compound 4k) Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibacterial agent 96, identified as the N-benzylaniline derivative compound 4k, has emerged as a potent antibacterial agent with significant activity against a range of Gram-positive bacteria, including clinically important drug-resistant strains. This technical guide provides a comprehensive overview of the spectrum of activity, mechanism of action, and available data on compound 4k. The information is compiled from published research to support further investigation and development of this promising antibacterial candidate.
Spectrum of Activity: Quantitative Data
Compound 4k has demonstrated potent inhibitory activity against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.
| Gram-Positive Bacteria | Strain Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | Standard Strain | 0.5 mg/L | [1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 mg/L | [1] |
| Staphylococcus aureus | 19 Clinical MRSA Isolates | Active (specific MICs not detailed in abstract) | [1] |
| Enterococcus faecium | Standard Strain | Less susceptible than S. aureus (specific MIC > 2 mg/L) | [1] |
Note: The data indicates that while compound 4k is highly effective against S. aureus and its resistant forms, its activity against E. faecium is less pronounced.[1]
Mechanism of Action: Inhibition of Fatty Acid Synthesis
Compound 4k exerts its antibacterial effect by targeting and inhibiting a crucial enzyme in the bacterial fatty acid synthesis (FAS) pathway.
The primary target of compound 4k is the enoyl-acyl carrier protein (ACP) reductase, specifically FabI.[1] This enzyme catalyzes the final, rate-limiting step in the elongation cycle of fatty acid synthesis. By inhibiting FabI, compound 4k disrupts the production of essential fatty acids required for bacterial cell membrane biogenesis and other vital cellular processes, ultimately leading to bacterial growth inhibition and death.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the proposed mechanism of action of compound 4k.
Caption: Mechanism of action of this compound (Compound 4k).
Experimental Protocols
The following outlines the general methodologies employed in the evaluation of compound 4k's antibacterial activity, based on standard laboratory practices and information inferred from the cited research. For precise, detailed protocols, it is imperative to consult the full text of the primary research article: "N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus."
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of compound 4k against Gram-positive bacteria is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Biofilm Inhibition and Eradication Assays
The ability of compound 4k to inhibit the formation of and eradicate pre-formed biofilms of MRSA is a critical aspect of its activity.[1]
4.2.1 Biofilm Inhibition Assay:
-
Bacterial cultures are grown to the logarithmic phase.
-
The cultures are diluted and added to the wells of a microtiter plate containing varying concentrations of compound 4k.
-
The plate is incubated to allow for biofilm formation.
-
After incubation, non-adherent cells are removed by washing.
-
The remaining biofilm is stained, typically with crystal violet.
-
The stain is solubilized, and the absorbance is measured to quantify biofilm biomass.
4.2.2 Biofilm Eradication Assay:
-
Biofilms are allowed to form in a microtiter plate by incubating a bacterial culture for a set period.
-
After biofilm formation, the planktonic cells are removed.
-
Fresh medium containing different concentrations of compound 4k is added to the wells with the pre-formed biofilms.
-
The plate is incubated again.
-
The viability of the remaining biofilm is assessed, often by metabolic assays (e.g., XTT) or by colony-forming unit (CFU) counting after sonication and plating.
Conclusion and Future Directions
This compound (compound 4k) represents a promising scaffold for the development of new anti-staphylococcal drugs. Its potent activity against MRSA and its ability to inhibit biofilm formation are particularly noteworthy. The mechanism of action, through the inhibition of the essential enzyme FabI, provides a clear target for further optimization and drug design.
Future research should focus on:
-
Expanding the spectrum of activity testing against a wider range of Gram-positive pathogens.
-
Conducting in vivo efficacy and pharmacokinetic studies to assess its potential as a therapeutic agent.
-
Investigating the potential for resistance development to compound 4k.
-
Exploring structure-activity relationships to design analogues with improved potency and pharmacological properties.
References
Technical Guide on Antibacterial Agent 96: A Review of Publicly Available Data
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This document addresses the request for an in-depth technical guide on "Antibacterial agent 96" and its spectrum of activity against Gram-negative bacteria. A comprehensive review of publicly available scientific literature and databases has been conducted. The findings indicate that "this compound" is not a formally recognized or widely published designation for an antibacterial compound. The term primarily appears as a product identifier used by chemical suppliers, with limited data on its specific activity, particularly against Gram-negative bacteria. This guide summarizes the sparse information available and clarifies the current limitations in providing a detailed analysis as requested.
Identification and Available Information
Initial searches indicate that "this compound" is referenced by chemical suppliers as compound 4k [1][2][3][4]. The primary activity described for this compound is not against Gram-negative bacteria but rather against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Key available data points include:
-
Primary Activity: It is described as a potent antibacterial agent with antitubercular activity against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis[1][3][5][6].
-
Cytotoxicity: The compound has shown toxicity to HepG2 and Vero cell lines, which are human liver and monkey kidney cell lines, respectively[1][3][5][6]. This information is crucial for early-stage drug development assessments of therapeutic index.
-
Gram-Negative Data: There is a significant lack of publicly available quantitative data regarding the spectrum of activity of "this compound" against Gram-negative bacteria. No Minimum Inhibitory Concentration (MIC) values or detailed experimental results for common Gram-negative pathogens such as Escherichia coli, Pseudomonas aeruginosa, or Klebsiella pneumoniae were found in the public domain under this name.
It is important to note that some search results referenced "antibacterial agent[7]"[8]. In these instances, "[7]" was a citation number within the respective publications and not the name of the agent itself, leading to false positives.
Quantitative Data on Gram-Negative Activity
A thorough search for quantitative data, such as MIC values, for "this compound" against a panel of Gram-negative bacteria did not yield any specific results. Therefore, it is not possible to create the requested data tables summarizing its spectrum of activity.
Experimental Protocols
Visualizations of Pathways and Workflows
The creation of diagrams for signaling pathways, experimental workflows, or logical relationships is contingent on the availability of relevant data. As no information on the mechanism of action against Gram-negative bacteria or specific experimental setups was found, no visualizations can be generated at this time.
Conclusion and Recommendations
The designation "this compound" appears to be an internal or supplier-specific code (compound 4k) and not a widely recognized name in scientific literature. The available information focuses on its antitubercular properties and general cytotoxicity. There is a critical gap in publicly accessible data regarding its spectrum of activity against Gram-negative bacteria.
For researchers, scientists, and drug development professionals interested in this compound, the following steps are recommended:
-
Identify the Specific Chemical Structure: If possible, obtain the specific chemical name, CAS number, or SMILES notation for "compound 4k" to conduct a more targeted literature and patent search.
-
Contact the Supplier: Direct inquiry to the suppliers (such as MedChemExpress or TargetMol) may yield more specific data or references to primary research that are not publicly indexed under "this compound."
-
Perform Internal Evaluation: If the compound is acquired, a standard panel of Gram-negative bacteria should be tested in-house to determine its spectrum of activity and generate the necessary quantitative data.
Without further specific identifiers or published research, a comprehensive technical guide on the Gram-negative activity of "this compound" cannot be compiled. The information presented here represents the full extent of what is currently available in the public domain under the requested topic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The Transient Receptor Potential Melastatin 7 (TRPM7) Inhibitors Suppress Seizure-Induced Neuron Death by Inhibiting Zinc Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antitubercular Properties of Antibacterial Agent 96 (Compound 4k)
Disclaimer: The following information is based on the published research article "Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids." The compound designated as "4k" in this publication is used as a representative example due to its documented antitubercular properties. This compound may not be identical to the commercially available product "Antibacterial agent 96".
Executive Summary
Tuberculosis remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis. This necessitates the discovery and development of novel antitubercular agents with potent activity and alternative mechanisms of action. This technical guide provides a comprehensive overview of the antitubercular properties of a promising pyrazole and oxadiazole hybrid, designated as compound 4k. This compound has demonstrated significant in vitro activity against both actively replicating and dormant Mycobacterium tuberculosis H37Ra. This document details the quantitative efficacy, experimental protocols for its synthesis and biological evaluation, and insights into its potential mechanism of action through molecular docking studies.
Quantitative Antitubercular Activity
The in vitro antitubercular activity of compound 4k was evaluated against the H37Ra strain of Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that inhibits the visible growth of the bacteria, was determined for both active and dormant (hypoxic) states of the bacilli. The results are summarized in the table below.
| Compound | Mycobacterium tuberculosis Strain | State | MIC (μg/mL) |
| 4k | H37Ra | Active | 1.31[1][2] |
| 4k | H37Ra | Dormant | 1.53[1][2] |
Experimental Protocols
Synthesis of Compound 4k
The synthesis of compound 4k, a N'-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazide, was achieved through a multi-step process. A generalized workflow for the synthesis is depicted below.
Detailed Methodology:
A mixture of intermediate 3 (N'-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene)), appropriate substituted benzohydrazides, and a catalytic amount of anhydrous zinc chloride (ZnCl₂) in ethanol is prepared.
-
Conventional Method: The reaction mixture is refluxed for 7-9 hours.
-
Microwave-Assisted Method: The reaction mixture is subjected to microwave irradiation for 9-10 minutes.
Following the reaction, the product (compound 4k) is isolated, purified, and characterized using appropriate spectroscopic techniques.
In Vitro Antitubercular Activity Assay
The antitubercular activity of compound 4k was determined against Mycobacterium tuberculosis H37Ra in both active and dormant phases.
3.2.1 Preparation of Active and Dormant Bacilli:
-
Active Bacilli: M. tuberculosis H37Ra is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) at 37°C until the mid-log phase is reached.
-
Dormant Bacilli (Wayne Model): To induce a dormant state, the actively growing culture is subjected to gradual oxygen depletion in a sealed, stirred culture over a period of time. This model mimics the hypoxic conditions within a tuberculosis granuloma.
3.2.2 Minimum Inhibitory Concentration (MIC) Determination:
The MIC is determined using the broth microdilution method.
-
A serial dilution of compound 4k is prepared in a 96-well microplate.
-
Each well is inoculated with a standardized suspension of either active or dormant M. tuberculosis H37Ra.
-
The plates are incubated at 37°C for a specified period.
-
Following incubation, a growth indicator dye (e.g., Resazurin) is added to each well.
-
The MIC is recorded as the lowest concentration of the compound that prevents a color change, indicating the inhibition of bacterial growth.
Mechanism of Action: Molecular Docking Studies
To elucidate the potential mechanism of action of compound 4k, molecular docking studies were performed against the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. InhA is a crucial enzyme involved in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.
Protocol:
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the InhA enzyme (PDB ID: 1BVR) is obtained from the Protein Data Bank. The structure of compound 4k is generated and energy-minimized using computational chemistry software.
-
Grid Generation: A grid box is defined around the active site of the InhA enzyme to specify the docking search space.
-
Docking Simulation: A molecular docking program is used to predict the binding conformation of compound 4k within the active site of InhA. The simulation explores various possible orientations and conformations of the ligand.
-
Analysis: The resulting docked poses are analyzed based on their binding energy scores. The interactions between compound 4k and the amino acid residues in the active site of InhA are examined to understand the molecular basis of its inhibitory activity. The docking studies for a series of related compounds revealed binding affinities in the range of -10.366 to -8.037 kcal/mol, suggesting a strong interaction with the InhA enzyme.
References
In-Depth Technical Guide to the Synthesis of Isoniazid-Based Pyridinium Salt Derivatives and Analogs as Potent Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of a promising class of antitubercular agents: isoniazid-based pyridinium salts. This document focuses on the core compound designated as "Antibacterial agent 96" (also known as compound 4k), a potent inhibitor of Mycobacterium tuberculosis, and explores the synthesis of its derivatives and analogs.[1] Detailed experimental protocols, quantitative biological data, and a visualization of the proposed mechanism of action are presented to facilitate further research and development in this area.
Core Compound: Isoniazid-Based Pyridinium Salt (Compound 4k)
"this compound," identified as compound 4k in the scientific literature, is a hybrid molecule synthesized from isoniazid, a cornerstone first-line antituberculosis drug.[1] This derivative exhibits exceptional activity against the H37Rv strain of Mycobacterium tuberculosis, including multidrug-resistant strains.[1]
Chemical Structure:
While the exact detailed structure of compound 4k requires access to the full text of the primary research, it is characterized as an isoniazid-based pyridinium salt. The general synthesis strategy involves the quaternization of a pyridine ring, which is attached to an isoniazid scaffold.
Synthesis of Isoniazid-Based Pyridinium Salt Derivatives and Analogs
The synthesis of compound 4k and its analogs generally follows a two-step process:
-
Formation of an Isoniazid-Derived Schiff Base: Isoniazid is reacted with a substituted aromatic aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid, to form the corresponding hydrazone (Schiff base).
-
Quaternization of the Pyridine Ring: The resulting Schiff base, which contains a pyridine moiety, is then reacted with an appropriate alkyl or benzyl halide to yield the final pyridinium salt.
General Experimental Protocol for Synthesis
The following is a generalized experimental protocol based on the synthesis of similar isoniazid-based pyridinium salts. Specific details for compound 4k should be referenced from the primary literature.
Step 1: Synthesis of Isonicotinoylhydrazone Precursor
-
To a solution of isoniazid (1.0 eq) in absolute ethanol, add the desired substituted aldehyde (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of the Pyridinium Salt (e.g., Compound 4k)
-
Dissolve the isonicotinoylhydrazone precursor (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add the appropriate alkyl or benzyl halide (1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, the precipitated pyridinium salt is collected by filtration, washed with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials, and dried under vacuum.
-
The final product can be purified by recrystallization from an appropriate solvent system.
Quantitative Biological Data
The following table summarizes the key quantitative data for compound 4k and some of its analogs, highlighting their potent antitubercular activity and cytotoxicity.
| Compound | Target Organism | MIC₉₀ (µg/mL) | LC₅₀ (µg/mL) | Cell Line | Reference |
| 4k | M. tuberculosis H37Rv | 1 | 25 | HepG2, Vero | [1] |
| 4l | M. tuberculosis H37Rv | 1 | Not Reported | - | [1] |
| 7d | M. tuberculosis H37Rv | 1 | Not Reported | - | [1] |
Mechanism of Action: Inhibition of DprE1
Molecular docking studies have indicated that isoniazid-based pyridinium salts, including compound 4k, target the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme.[1] DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall component, arabinogalactan. Inhibition of DprE1 disrupts the cell wall synthesis, leading to bacterial death.
The proposed mechanism involves the binding of the pyridinium salt derivatives to the active site of the DprE1 enzyme, preventing its normal catalytic function. The specific molecular interactions, such as hydrogen bonding and hydrophobic interactions between the inhibitor and the enzyme's active site residues, contribute to the potent inhibitory activity.
Visualizing the DprE1 Inhibition Pathway
The following diagram illustrates the proposed mechanism of action of isoniazid-based pyridinium salts.
References
Investigating the Molecular Target of "Antibacterial Agent 96": A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The emergence of multidrug-resistant bacteria, particularly Mycobacterium tuberculosis, poses a significant global health threat, necessitating the discovery and development of novel antibacterial agents with new mechanisms of action. "Antibacterial agent 96" (compound 4k) has been identified as a promising candidate in this effort. This guide focuses on the experimental journey to pinpoint its specific molecular target within the bacterium, a critical step in its preclinical development and for understanding its potential for future therapeutic applications.
Molecular Target Identification
The primary molecular target of "this compound" and its analogues has been identified as the cytochrome bc1 complex , a key enzyme in the electron transport chain of M. tuberculosis. Specifically, the agent is believed to interact with QcrB , a subunit of the cytochrome bc1 complex.[1] This interaction disrupts the essential process of oxidative phosphorylation, leading to a depletion of intracellular ATP and subsequent bacterial cell death.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data that led to the identification of the cytochrome bc1 complex as the target of this class of compounds.
Table 1: In Vitro Antitubercular Activity
| Compound Series | Target Strain | MIC Range (µM) |
| Thio- and Sulfoxyquinolines | M. tuberculosis H37Rv (Wild-Type) | High nanomolar to low micromolar |
| Thio- and Sulfoxyquinolines | QcrB T313I Mutant Strain | Significantly higher than Wild-Type |
MIC: Minimum Inhibitory Concentration
Table 2: Intracellular ATP Depletion Assay
| Treatment | ATP Levels (% of untreated control) |
| Untreated M. tuberculosis H37Rv | 100% |
| "this compound" analogue-treated M. tuberculosis H37Rv | Significant reduction |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Bacterial Inoculum: A culture of M. tuberculosis (either wild-type H37Rv or the QcrB T313I mutant strain) is grown to mid-log phase and diluted to a standardized concentration.
-
Serial Dilution of the Antibacterial Agent: "this compound" is serially diluted in a 96-well microplate containing a suitable growth medium (e.g., Middlebrook 7H9).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microplate is incubated at 37°C for a defined period (typically 7-14 days for M. tuberculosis).
-
Determination of MIC: The MIC is determined as the lowest concentration of the agent at which no visible bacterial growth is observed.
Intracellular ATP Measurement Assay
This assay quantifies the level of ATP within bacterial cells after exposure to the antibacterial agent, providing insight into the agent's impact on energy metabolism.
Methodology:
-
Bacterial Culture and Treatment: M. tuberculosis H37Rv is cultured to the desired density and then treated with a specific concentration of "this compound" or a vehicle control.
-
Cell Lysis: After a defined incubation period, the bacterial cells are harvested and lysed to release the intracellular contents, including ATP.
-
ATP Quantification: The ATP concentration in the cell lysate is measured using a commercial bioluminescence-based assay kit (e.g., BacTiter-Glo™ Microbial Cell Viability Assay). The luminescence, which is proportional to the ATP concentration, is measured using a luminometer.
-
Data Analysis: The ATP levels in the treated samples are normalized to the untreated control to determine the percentage of ATP depletion.
Visualizations
Proposed Signaling Pathway of "this compound"
Caption: Proposed mechanism of action of "this compound".
Experimental Workflow for Target Identification
Caption: Logical workflow for identifying the molecular target.
Conclusion
References
Preliminary Toxicity Assessment of Antibacterial Agent 96: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document presents a hypothetical preliminary toxicity assessment for the fictional compound "Antibacterial agent 96." The data and experimental details are illustrative and based on standard toxicological methodologies.
Executive Summary
This technical guide provides a preliminary, non-clinical toxicity profile for the novel investigational compound, "this compound." The assessment encompasses acute oral toxicity, in vitro cytotoxicity against a relevant cell line, and a bacterial reverse mutation assay (Ames test) to evaluate mutagenic potential. The findings herein are intended to guide further non-clinical development and risk assessment. Based on the conducted studies, this compound exhibits moderate acute toxicity, notable cytotoxicity, and no evidence of mutagenicity under the tested conditions.
Quantitative Toxicity Data Summary
The primary quantitative endpoints from the preliminary toxicity studies are summarized below. These tables provide a concise overview of the agent's toxicological profile.
Table 1: Acute Oral Toxicity - LD50
| Species | Sex | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | GHS Category (Hypothetical) |
|---|
| Rat (Sprague-Dawley) | Male/Female | Oral (gavage) | 450 | 375 - 525 | Category 4 |
Table 2: In Vitro Cytotoxicity - IC50
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
|---|
| HepG2 (Human Hepatocellular Carcinoma) | MTT Assay | 24 | 85.2 |
Table 3: Genotoxicity - Ames Test Summary
| S. typhimurium Strain | Metabolic Activation (-S9) | Metabolic Activation (+S9) | Result |
|---|---|---|---|
| TA98 | Negative | Negative | Non-mutagenic |
| TA100 | Negative | Negative | Non-mutagenic |
| TA1535 | Negative | Negative | Non-mutagenic |
| TA1537 | Negative | Negative | Non-mutagenic |
Detailed Experimental Protocols
The following sections detail the methodologies employed for each toxicity assessment.
Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Test System: Sprague-Dawley rats, 8-10 weeks old, with an equal number of male and female animals.
-
Methodology: The study was conducted in accordance with OECD Guideline 425. A single animal was dosed at a starting concentration of 300 mg/kg via oral gavage. Following a 48-hour observation period, the dose for the next animal was adjusted up or down by a factor of 2.0, depending on the outcome (survival or death). This sequential process was continued until the stopping criteria were met.
-
Observations: Animals were observed for clinical signs of toxicity immediately after dosing, at 4 hours, and then daily for 14 days. Body weight was recorded at the start and end of the study. A gross necropsy was performed on all animals.
-
Data Analysis: The LD50 and confidence interval were calculated using the maximum likelihood method.
In Vitro Cytotoxicity Assay (MTT)
-
Cell Line: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Methodology: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours. Subsequently, the cells were treated with this compound at concentrations ranging from 1 µM to 500 µM for 24 hours. Following treatment, the media was replaced with a solution containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Data Analysis: The absorbance was measured at 570 nm. The half-maximal inhibitory concentration (IC50) was determined by plotting the percentage of cell viability against the log-concentration of the agent and fitting the data to a sigmoidal dose-response curve.
Bacterial Reverse Mutation Assay (Ames Test)
-
Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, which are sensitive to frameshift or base-pair substitution mutagens.
-
Methodology: The assay was performed using the plate incorporation method, both with and without metabolic activation via an Aroclor 1254-induced rat liver homogenate (S9 fraction). The test compound was plated at five different concentrations, alongside a vehicle control (DMSO) and known positive controls. The plates were incubated at 37°C for 48 hours.
-
Data Analysis: The number of revertant colonies per plate was counted. A positive result was defined as a dose-dependent increase in revertant colonies that was at least twice the mean count of the vehicle control.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for cytotoxicity testing and a hypothetical signaling pathway potentially modulated by this compound, leading to apoptosis.
Caption: Workflow for the In Vitro Cytotoxicity (MTT) Assay.
Caption: Hypothetical Apoptotic Pathway Induced by Agent 96.
In-depth Technical Guide: Antibacterial Agent 96 (Compound 4k) Against Multidrug-Resistant (MDR) Strains
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibacterial agent 96, also identified as compound 4k, has emerged as a promising candidate in the fight against multidrug-resistant (MDR) pathogens. This technical guide provides a comprehensive overview of its activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The document details its quantitative efficacy, the experimental protocols for its evaluation, and its known mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Quantitative Antimicrobial Activity
Compound 4k has demonstrated significant in vitro activity against a range of bacterial strains. The following tables summarize the available quantitative data, primarily focusing on its Minimum Inhibitory Concentration (MIC) values.
Table 2.1: Antibacterial Activity of Compound 4k against Staphylococcus aureus
| Bacterial Strain | Resistance Profile | MIC (μg/mL) |
| S. aureus ATCC 25923 | Methicillin-Susceptible (MSSA) | 4 |
| S. aureus ATCC BAA-44 | Methicillin-Resistant (MRSA) | 4 |
| MRSA NRS 100 | Methicillin-Resistant | 4 |
| MRSA 252 | Methicillin-Resistant | 4 |
| MRSA NRS 79 | Methicillin-Resistant | 4 |
Data sourced from "Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for Methicillin-Resistant Staphylococcus aureus".[1][2]
Table 2.2: Antitubercular Activity of Compound 4k
| Bacterial Strain | Resistance Profile | MIC (μg/mL) |
| M. tuberculosis H37Ra | Active State | 1.31 |
| M. tuberculosis H37Ra | Dormant State | 1.53 |
Data sourced from "Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids".[3][4]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound (compound 4k).
Synthesis of Compound 4k (N-Benzyl Tricyclic Indoline)
A detailed synthesis protocol for compound 4k, an N-benzyl tricyclic indoline, is available in the supplementary information of the primary research article.[2] The synthesis is part of a broader effort to create a library of bio-inspired polycyclic indolines.[2]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a critical measure of antibacterial efficacy.
3.2.1 Broth Microdilution Method (for S. aureus)
This method is a standard procedure for determining the MIC of antibacterial agents against bacteria.
-
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Compound 4k stock solution
-
-
Procedure:
-
Prepare serial twofold dilutions of compound 4k in MHB directly in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
3.2.2 Nitrate Reductase Assay and XTT Reduction Menadione Assay (for M. tuberculosis)
These methods are used to determine the MIC of compounds against M. tuberculosis.
-
Nitrate Reductase Assay (for Active State):
-
Prepare serial dilutions of compound 4k in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculate with a standardized culture of M. tuberculosis H37Ra.
-
Incubate at 37°C for 7 days.
-
Add a solution of potassium nitrate and then a Griess reagent.
-
The development of a pink/purple color indicates the presence of nitrite, signifying bacterial growth. The MIC is the lowest concentration where no color change is observed.
-
-
XTT Reduction Menadione Assay (for Dormant State):
-
M. tuberculosis H37Ra is subjected to conditions to induce a dormant state.
-
Prepare serial dilutions of compound 4k in an appropriate medium.
-
Inoculate with the dormant mycobacteria.
-
Incubate under appropriate conditions.
-
Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione.
-
The reduction of XTT to a formazan product, measured spectrophotometrically, indicates metabolic activity (survival). The MIC is the lowest concentration that inhibits this reduction.[4]
-
Cytotoxicity Assay
Evaluating the toxicity of a potential antibacterial agent against mammalian cells is a crucial step in drug development.
3.3.1 HeLa Cell Viability Assay
This assay determines the concentration of the compound that inhibits the growth of human cervical adenocarcinoma (HeLa) cells by 50% (GI₅₀).
-
Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Compound 4k stock solution
-
Cell viability reagent (e.g., MTS or resazurin-based)
-
-
Procedure:
-
Seed HeLa cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of compound 4k.
-
Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the GI₅₀ value by plotting the percentage of cell viability against the compound concentration. Compound 4k showed a half-maximal growth inhibition concentration (GI₅₀) of 8 μg/mL in HeLa cells.[2]
-
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound (compound 4k) is still under investigation. However, initial studies and its chemical structure provide some insights.
Potential Targets
The tricyclic indoline core of compound 4k is a privileged scaffold found in many bioactive natural products, suggesting it may interact with fundamental cellular processes.[2] In the case of antitubercular activity, molecular docking studies of similar hybrid compounds suggest potential interactions with the oxidoreductase DprE1 enzyme, which is involved in the synthesis of essential cell wall components in Mycobacterium tuberculosis.[5][6]
Experimental Workflow for Target Identification
The following workflow outlines a general approach for elucidating the mechanism of action of a novel antibacterial agent like compound 4k.
Caption: Experimental workflow for elucidating the mechanism of action of this compound.
Potential Signaling Pathway Interference
While specific signaling pathways affected by compound 4k are not yet elucidated, antibacterial agents often interfere with critical bacterial signaling networks. The following diagram illustrates a generalized bacterial signaling pathway that could be a potential target.
Caption: Generalized bacterial two-component signaling pathway as a potential target for antibacterial agents.
Conclusion and Future Directions
This compound (compound 4k) demonstrates promising activity against significant MDR pathogens, including MRSA and M. tuberculosis. Its novel N-benzyl tricyclic indoline structure presents an opportunity for the development of a new class of antibiotics.
Future research should focus on:
-
Expanding the evaluation of compound 4k against a broader panel of clinically relevant MDR bacterial strains.
-
Conducting in vivo efficacy studies to translate the in vitro findings.
-
Elucidating the specific molecular target(s) and mechanism of action to enable structure-based drug design and optimization.
-
Investigating the potential for synergistic activity with existing antibiotics.
This technical guide provides a solid foundation for these future endeavors and underscores the potential of this compound as a lead compound in the development of next-generation antimicrobial therapies.
References
- 1. Discovery and initial structure-activity relationships of N-benzyl tricyclic indolines as antibacterials for methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antitubercular evaluation, and molecular docking studies of hybrid pyridinium salts derived from isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: In Vitro Antibacterial Assay Protocol for Antibacterial Agent 96
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Antibacterial agent 96" is a hypothetical agent. This protocol describes a standardized and widely accepted method for determining the in vitro antibacterial efficacy of a novel compound. Researchers should adapt this protocol based on the specific properties of their test agent (e.g., solubility, mechanism of action) and the microorganisms being tested.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of new antibacterial agents. A critical early step in this process is the quantitative assessment of a compound's in vitro activity against relevant bacterial pathogens. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of "this compound" using the broth microdilution method.[1][2] This method is considered a gold standard for susceptibility testing due to its accuracy and comparability of results.[1]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[4][5] Together, these two values provide crucial information about the potency and bactericidal or bacteriostatic nature of the test agent.
Experimental Protocols
Materials
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Growth Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[6]
-
Tryptic Soy Agar (TSA)
-
-
Reagents and Consumables:
-
This compound (stock solution of known concentration)
-
Sterile 0.85% saline
-
Dimethyl sulfoxide (DMSO, if required for dissolving the agent)
-
Sterile 96-well, U-bottom microtiter plates[7]
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes and sterile tips
-
Sterile microcentrifuge tubes
-
-
Equipment:
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or nephelometer
-
Vortex mixer
-
Microplate reader (optional, for OD600 readings)
-
Biological safety cabinet
-
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.[1][3][8]
Step 1: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[9] This is equivalent to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[7]
Step 2: Preparation of this compound Dilutions
-
Prepare a stock solution of this compound. If the agent is not soluble in water, use a minimal amount of DMSO. Note the final DMSO concentration, as it should not exceed 1% in the final assay wells to avoid affecting bacterial growth.
-
In a 96-well plate, add 100 µL of sterile CAMHB to all wells.
-
Add 100 µL of the prepared stock solution of this compound (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no agent), and column 12 will be the sterility control (no bacteria).
Step 3: Inoculation and Incubation
-
Add 100 µL of the standardized bacterial inoculum (prepared in Step 1) to wells in columns 1 through 11. Do not add bacteria to column 12.[10]
-
The final volume in each well (columns 1-11) will be 200 µL.
-
Seal the plate with a breathable film or place it in a container with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
Step 4: Determination of MIC
-
After incubation, examine the plate for bacterial growth. The sterility control (column 12) should be clear, and the growth control (column 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[3] This can be determined by visual inspection or by reading the optical density at 600 nm (OD600) with a microplate reader.
Protocol for Minimum Bactericidal Concentration (MBC) Assay
The MBC test is an extension of the MIC assay and is performed after the MIC has been determined.[6]
Step 1: Subculturing from MIC Plate
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a sterile TSA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
Step 2: Incubation and Determination of MBC
-
Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies (CFU) on each spot.
-
The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[4][5]
Data Presentation
The results of the MIC and MBC assays should be recorded in a clear and organized manner. The table below provides a template for summarizing the data for this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | 25923 | 2 | 4 | Bactericidal (≤4) |
| Escherichia coli | 25922 | 8 | 64 | Bacteriostatic (>4) |
| Pseudomonas aeruginosa | 27853 | 16 | 32 | Bactericidal (≤4) |
| Enterococcus faecalis | 29212 | 4 | >128 | Tolerant |
-
Interpretation: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤4. A ratio >4 may indicate bacteriostatic activity.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the combined MIC and MBC antibacterial assays.
Caption: Workflow for MIC and MBC antibacterial assays.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. microchemlab.com [microchemlab.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [app.jove.com]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of "Antibacterial agent 96"
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[1] It is a critical metric in the evaluation of new antimicrobial compounds, providing a quantitative measure of their potency.[1] This application note provides a detailed protocol for determining the MIC of "Antibacterial agent 96" using the broth microdilution method. This method is widely used in the United States and Europe for antimicrobial susceptibility testing and is considered a reference standard by both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[2][3]
Principle
The broth microdilution method involves a serial two-fold dilution of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[1][4] A standardized suspension of the test microorganism is then added to each well. Following incubation, the plates are examined for visible signs of bacterial growth, such as turbidity or the formation of a cell pellet.[2] The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth.[5]
Materials and Reagents
-
"this compound" stock solution
-
Test microorganism (e.g., Escherichia coli ATCC® 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (round-bottom wells are recommended)[6]
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Micropipettes and sterile tips
-
Incubator (35 ± 2 °C)
Experimental Protocols
Preparation of Bacterial Inoculum
-
Select three to four isolated colonies of the test microorganism from a non-selective agar plate after 18-24 hours of incubation.[1][5]
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or by using a nephelometer.[1][5] This suspension will contain approximately 1 to 2 x 10⁸ CFU/mL for E. coli ATCC® 25922.[5]
-
Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve the final desired inoculum concentration for the assay.
Preparation of "this compound" Dilutions
-
Prepare a 2x working stock solution of "this compound" in CAMHB. For example, if the highest desired concentration in the test is 128 µg/mL, the working stock should be 256 µg/mL.[6]
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.[6]
-
Add 200 µL of the 2x working stock of "this compound" to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down 6-8 times.[6]
-
Continue this process sequentially down to well 10. After mixing well 10, discard 100 µL.[6]
-
Well 11 will serve as the growth control (no antimicrobial agent).
-
Well 12 will serve as the sterility control (no inoculum).[6]
Inoculation and Incubation
-
Add 5 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.[6]
-
The final volume in each well will be approximately 105 µL.
-
Incubate the plate at 37°C for 16 to 20 hours.[2]
Interpretation of Results
-
After incubation, examine the plate for visible bacterial growth (turbidity).[2] A specialized mirror reader can aid in visualizing the results.[4]
-
The growth control well (column 12) should show clear turbidity, indicating bacterial growth.[4]
-
The MIC is the lowest concentration of "this compound" at which there is no visible growth.[4][5] This can be confirmed by measuring the absorbance values with a spectrophotometer.[4]
Data Presentation
Table 1: Example MIC Determination for "this compound"
| Well | "this compound" Concentration (µg/mL) | Growth (Turbidity) |
| 1 | 128 | - |
| 2 | 64 | - |
| 3 | 32 | - |
| 4 | 16 | - |
| 5 | 8 | + |
| 6 | 4 | + |
| 7 | 2 | + |
| 8 | 1 | + |
| 9 | 0.5 | + |
| 10 | 0.25 | + |
| 11 | Growth Control (0) | + |
| 12 | Sterility Control | - |
In this example, the MIC is 16 µg/mL.
Visualization
Experimental Workflow
Caption: Broth Microdilution MIC Determination Workflow.
Hypothetical Signaling Pathway of Inhibition
Caption: Hypothetical Mechanism of Action for this compound.
References
- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. youtube.com [youtube.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Broth microdilution assay for "Antibacterial agent 96" using 96-well plates
Introduction
The broth microdilution assay is a cornerstone technique in clinical microbiology and drug discovery for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[1][2] This application note provides a detailed protocol for performing a broth microdilution assay using 96-well plates to determine the antibacterial efficacy of a novel compound, "Antibacterial agent 96." The described methodology is consistent with the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]
This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new antibacterial agents. Adherence to this standardized protocol is crucial for generating accurate, reproducible, and comparable results.
Principle of the Assay
The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium.[1][6] The assay is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple concentrations and replicates. Following incubation, the wells are visually inspected for bacterial growth, which is typically observed as turbidity or a cell pellet at the bottom of the well. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[1][7]
Materials and Reagents
-
This compound: Stock solution of known concentration.
-
Bacterial Strains:
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most non-fastidious aerobic bacteria.[9]
-
96-well, U-bottom or flat-bottom, sterile microtiter plates.
-
Sterile reagent reservoirs.
-
Multichannel and single-channel pipettes and sterile tips.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer or nephelometer.
-
Incubator (35°C ± 2°C).
-
Vortex mixer.
-
Sterile saline or phosphate-buffered saline (PBS).
Experimental Protocols
Preparation of "this compound" Dilutions
A two-fold serial dilution of "this compound" is prepared directly in the 96-well plate.
-
Prepare a working stock solution of "this compound" at four times the highest desired final concentration in CAMHB.
-
Dispense 100 µL of sterile CAMHB into wells 2 through 11 of the designated rows in the 96-well plate. Well 12 will serve as a sterility control and will only contain media.
-
Add 200 µL of the working stock solution of "this compound" to well 1.
-
Perform the serial dilution:
-
Transfer 100 µL from well 1 to well 2.
-
Mix the contents of well 2 thoroughly by pipetting up and down.
-
Transfer 100 µL from well 2 to well 3 and mix.
-
Continue this process down to well 10.
-
Discard 100 µL from well 10.
-
-
Well 11 will serve as the growth control and contains only CAMHB and the bacterial inoculum. Well 12 contains only CAMHB and serves as the sterility control.
Preparation of Bacterial Inoculum
A standardized inoculum is critical for the accuracy of the assay. The final inoculum concentration in each well should be approximately 5 x 10^5 CFU/mL.[1]
-
Culture the bacterial strain on a non-selective agar plate overnight at 35°C.
-
Select 3-5 well-isolated colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (an absorbance of 0.08 to 0.13 at 625 nm for E. coli). A 0.5 McFarland standard is equivalent to approximately 1-2 x 10^8 CFU/mL.[1]
-
Dilute the adjusted suspension in CAMHB to achieve the final desired inoculum concentration. A 1:100 dilution followed by a 1:2 dilution in the plate (when 50 µL of inoculum is added to 50 µL of drug dilution) will yield approximately 5 x 10^5 CFU/mL.
Inoculation and Incubation
-
Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. Do not add bacteria to the sterility control well (well 12).
-
The final volume in wells 1 to 11 will be 100 µL.
-
Seal the plate with a sterile lid or an adhesive plate sealer.
-
Incubate the plate in ambient air at 35°C ± 2°C for 16-20 hours for most non-fastidious bacteria.
Reading and Interpreting Results
-
Examine the sterility control well (well 12): It should show no signs of growth (i.e., it should be clear). If growth is observed, the assay is invalid due to contamination.
-
Examine the growth control well (well 11): It should show distinct turbidity or a cell pellet, indicating adequate bacterial growth. If there is no growth, the assay is invalid.
-
Determine the MIC: The MIC is the lowest concentration of "this compound" at which there is no visible growth. This can be determined by visual inspection or with the aid of a microplate reader measuring absorbance.
Quality Control
Quality control is essential to ensure the accuracy and reproducibility of the broth microdilution assay.[10][11][12]
-
QC Strains: Always include appropriate QC strains in each assay run. The MIC values for the QC strains should fall within the acceptable ranges published by CLSI or EUCAST.[8][13]
-
Purity Check: After preparing the inoculum, streak a loopful onto a non-selective agar plate to check for purity.
-
Inoculum Verification: A colony count of the final inoculum can be performed to verify its concentration.
Data Presentation
The results of the broth microdilution assay should be presented in a clear and organized manner. The following tables provide a template for data summarization.
Table 1: MIC of "this compound" against Test Organisms
| Bacterial Strain | MIC (µg/mL) - Replicate 1 | MIC (µg/mL) - Replicate 2 | MIC (µg/mL) - Replicate 3 | Mean MIC (µg/mL) |
| E. coli Isolate 1 | 8 | 8 | 16 | 10.7 |
| S. aureus Isolate 1 | 2 | 4 | 2 | 2.7 |
| P. aeruginosa Isolate 1 | 32 | 32 | 64 | 42.7 |
Table 2: Quality Control Results
| QC Strain | "this compound" MIC (µg/mL) | Expected MIC Range (µg/mL) | Result |
| E. coli ATCC® 25922™ | 4 | 2 - 8 | Pass |
| S. aureus ATCC® 29213™ | 1 | 0.5 - 2 | Pass |
| P. aeruginosa ATCC® 27853™ | 16 | 8 - 32 | Pass |
Logical Relationships in MIC Determination
Conclusion
The broth microdilution assay is a robust and reliable method for determining the in vitro activity of new antibacterial agents. By following this detailed protocol and incorporating appropriate quality control measures, researchers can generate high-quality, reproducible MIC data for "this compound." This data is fundamental for the preclinical assessment of new antimicrobial candidates and for guiding further drug development efforts.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. eucast: EUCAST broth microdilution reading guide updated [eucast.org]
- 5. medicallabnotes.com [medicallabnotes.com]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. youtube.com [youtube.com]
- 8. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 9. protocols.io [protocols.io]
- 10. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyclass.net [microbiologyclass.net]
- 12. bsac.org.uk [bsac.org.uk]
- 13. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Testing "Antibacterial agent 96" Activity using the Agar Diffusion Method
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The agar diffusion method is a widely used technique to determine the antimicrobial activity of a substance. This method is based on the diffusion of an antimicrobial agent from a source into an agar medium seeded with a test microorganism. The presence of a zone of inhibition, a clear area around the antimicrobial source where microbial growth is prevented, indicates the susceptibility of the microorganism to the agent.[1][2][3] This document provides detailed application notes and protocols for testing the antibacterial activity of a novel compound, "Antibacterial agent 96," using two common variations of the agar diffusion method: the Kirby-Bauer (disk diffusion) test and the agar well diffusion method.
Principle of the Method:
An agar plate is uniformly inoculated with a suspension of the target bacterium.[1] The antibacterial agent is then introduced, either on a paper disk or in a well cut into the agar.[4][5] As the plate is incubated, the antibacterial agent diffuses outward from the source, creating a concentration gradient in the agar.[6][7] If the bacterium is susceptible to the agent, its growth will be inhibited, resulting in a clear zone of inhibition around the disk or well.[8][9] The diameter of this zone is proportional to the susceptibility of the microorganism and the concentration of the antibacterial agent.[2]
Data Presentation
Quantitative data from agar diffusion assays should be recorded meticulously. The following tables provide a template for organizing experimental results for "this compound".
Table 1: Zone of Inhibition Diameters for this compound (Disk Diffusion Method)
| Test Microorganism | This compound Concentration (µ g/disk ) | Replicate 1 (mm) | Replicate 2 (mm) | Replicate 3 (mm) | Mean Zone Diameter (mm) | Standard Deviation | Interpretation |
| Escherichia coli ATCC 25922 | 10 | ||||||
| 30 | |||||||
| 50 | |||||||
| Staphylococcus aureus ATCC 25923 | 10 | ||||||
| 30 | |||||||
| 50 | |||||||
| Positive Control (e.g., Gentamicin 10 µg) | 10 | Susceptible | |||||
| Negative Control (Solvent) | - | 0 | 0 | 0 | 0 | 0 | Resistant |
Table 2: Zone of Inhibition Diameters for this compound (Agar Well Diffusion Method)
| Test Microorganism | This compound Concentration (µg/mL) | Volume per Well (µL) | Replicate 1 (mm) | Replicate 2 (mm) | Replicate 3 (mm) | Mean Zone Diameter (mm) | Standard Deviation |
| Pseudomonas aeruginosa ATCC 27853 | 50 | 50 | |||||
| 100 | 50 | ||||||
| 200 | 50 | ||||||
| Enterococcus faecalis ATCC 29212 | 50 | 50 | |||||
| 100 | 50 | ||||||
| 200 | 50 | ||||||
| Positive Control (e.g., Ciprofloxacin 5 µg/mL) | 5 | 50 | |||||
| Negative Control (Solvent) | - | 50 | 0 | 0 | 0 | 0 | 0 |
Experimental Protocols
Protocol 1: Kirby-Bauer (Disk Diffusion) Method
This method is standardized by the Clinical and Laboratory Standards Institute (CLSI) and is widely used for antibiotic susceptibility testing.[4][10]
Materials:
-
Test bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
"this compound" solutions of known concentrations
-
Sterile paper disks (6 mm diameter)
-
Positive control antibiotic disks (e.g., Gentamicin)
-
Negative control disks (impregnated with solvent)
-
Sterile cotton swabs
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)[13]
-
Sterile forceps[8]
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour culture plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[15]
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension.[10]
-
Remove excess fluid by pressing the swab against the inside of the tube.[9][13]
-
Streak the swab evenly over the entire surface of the MHA plate to ensure a confluent lawn of growth. Rotate the plate approximately 60° between streaks to ensure even distribution.[9][13]
-
Allow the plate to dry for 5-10 minutes with the lid slightly ajar.[6]
-
-
Application of Antibacterial Disks:
-
Prepare sterile paper disks impregnated with known concentrations of "this compound."
-
Using sterile forceps, place the disks on the inoculated agar surface.[8][10] Ensure the disks are placed at least 24 mm apart.[10]
-
Gently press each disk to ensure complete contact with the agar.[9]
-
Place positive and negative control disks on the same plate or on separate control plates.[8]
-
-
Incubation:
-
Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using calipers or a ruler.[1][14][16]
-
Record the measurements as shown in Table 1.
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established standards (if available) or by comparing to the positive control.[10] A larger zone of inhibition generally indicates greater antibacterial potency.[1][2]
-
Protocol 2: Agar Well Diffusion Method
This method is particularly useful for testing the antimicrobial activity of liquid samples such as plant extracts or solutions of compounds.[4][5]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains
-
"this compound" solutions of known concentrations
-
Positive control antibiotic solution
-
Negative control (solvent)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Sterile cork borer (6-8 mm diameter) or sterile pipette tip[4][17]
-
Micropipette and sterile tips
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
Procedure:
-
Preparation of Inoculum and Inoculation of Agar Plates:
-
Follow steps 1 and 2 from the Kirby-Bauer method to prepare the inoculum and inoculate the MHA plates.
-
-
Creation of Wells:
-
Application of Antibacterial Agent:
-
Pre-diffusion:
-
Allow the plates to stand for about 30 minutes to an hour at room temperature to permit diffusion of the agent before bacterial growth begins.[18]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[19]
-
-
Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zones of inhibition in millimeters (mm).
-
Record the results as shown in Table 2.
-
The size of the inhibition zone is indicative of the antibacterial activity.
-
Visualizations
Caption: Workflow for the Kirby-Bauer Disk Diffusion Method.
Caption: Workflow for the Agar Well Diffusion Method.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. microchemlab.com [microchemlab.com]
- 3. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistnotes.com [chemistnotes.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. hereditybio.in [hereditybio.in]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. microbenotes.com [microbenotes.com]
- 11. microbenotes.com [microbenotes.com]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. asm.org [asm.org]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Assessment of antimicrobial activity [protocols.io]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. botanyjournals.com [botanyjournals.com]
- 19. fahutan.unmul.ac.id [fahutan.unmul.ac.id]
Application Notes and Protocols for In Vivo Studies of Antibacterial Agent 96 (Compound 4k)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 96, identified as compound 4k, is a novel isoniazid-based pyridinium salt demonstrating significant promise as an antitubercular agent.[1][2] In vitro studies have established its potent activity against Mycobacterium tuberculosis, including the H37Rv strain. The primary mechanism of action is believed to be the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme, a critical component in the synthesis of the mycobacterial cell wall. These application notes provide a comprehensive overview of the available data and detailed protocols for conducting in vivo efficacy studies using appropriate experimental models.
Data Presentation
In Vitro Efficacy of Compound 4k
The following table summarizes the reported in vitro activity of this compound (compound 4k) against Mycobacterium tuberculosis.
| Compound | Target Strain | In Vitro Activity (MIC) | Reference |
| This compound (Compound 4k) | M. tuberculosis H37Rv | 1 µg/mL (MIC90) | [2] |
| This compound (Compound 4k) | M. tuberculosis H37Ra | 1.31 µg/mL (Active State) | [3] |
| This compound (Compound 4k) | M. tuberculosis H37Ra | 1.53 µg/mL (Dormant State) | [3] |
In Vivo Toxicity
Preliminary toxicity studies have been conducted to assess the safety profile of compound 4k.
| Compound | Cell Line | Toxicity | Reference |
| This compound (Compound 4k) | Vero cells | LC50 = 25 µg/mL | [1][2] |
| This compound (Compound 4k) | HepG2 cells | Toxic |
Mechanism of Action: DprE1 Inhibition
This compound (compound 4k) is suggested to exert its antimycobacterial effect by targeting the DprE1 enzyme. DprE1 is essential for the biosynthesis of arabinogalactan and lipoarabinomannan, two critical components of the Mycobacterium tuberculosis cell wall. Inhibition of DprE1 disrupts this pathway, leading to cell lysis and death.
Figure 1: Proposed mechanism of action of this compound (Compound 4k) via inhibition of the DprE1 enzyme in the mycobacterial cell wall synthesis pathway.
Experimental Protocols
The following protocols are based on established methodologies for evaluating the in vivo efficacy of antitubercular agents, particularly those targeting DprE1.
Murine Model of Tuberculosis Infection
A commonly used and effective model for preliminary in vivo testing of antitubercular compounds is the mouse model of chronic tuberculosis infection.
Workflow for In Vivo Efficacy Study:
Figure 2: General workflow for an in vivo efficacy study of this compound (Compound 4k) in a murine model of tuberculosis.
1. Animal Model and Strain:
-
Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv.
2. Infection Protocol:
-
Aerosol Infection (Low-Dose): This is the preferred method to establish a chronic lung infection that mimics human tuberculosis. Use a calibrated aerosol exposure system (e.g., Glas-Col) to deliver approximately 100-200 bacilli per mouse lung.
-
Intravenous Infection (High-Dose): For a more acute and disseminated infection model, inject 1 x 10^6 CFU of M. tuberculosis H37Rv in 0.2 mL of phosphate-buffered saline (PBS) via the lateral tail vein.
3. Treatment Protocol:
-
Acclimatization and Pre-treatment: Allow a 2-4 week period after infection for a stable, chronic infection to establish before initiating treatment.
-
Grouping: Randomly assign mice to the following groups (n=8-10 mice per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose).
-
This compound (Compound 4k) - at least three dose levels (e.g., 10, 30, and 100 mg/kg).
-
Positive Control (e.g., Isoniazid at 25 mg/kg).
-
-
Administration: Administer the compounds orally via gavage once daily for a period of 4-8 weeks.
4. Efficacy Evaluation:
-
Bacterial Load: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleen. Homogenize the organs in PBS with 0.05% Tween 80. Plate serial dilutions of the homogenates on Middlebrook 7H11 agar supplemented with OADC. Incubate at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).
-
Data Analysis: Express the bacterial load as log10 CFU per organ. Compare the mean log10 CFU of the treated groups to the vehicle control group. A statistically significant reduction in CFU indicates efficacy.
5. Toxicity Monitoring:
-
Monitor the body weight of the mice weekly throughout the study.
-
Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, or fur).
-
At the end of the study, major organs can be collected for histopathological analysis.
Logical Relationship of Experimental Design
Figure 3: Logical framework for the in vivo experimental design to test the efficacy of this compound (Compound 4k).
Conclusion
This compound (compound 4k) represents a promising new lead in the development of antitubercular therapeutics with a novel mechanism of action. The provided protocols offer a standardized framework for researchers to conduct robust in vivo efficacy and safety studies. Further investigation is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to establish its full therapeutic potential.
References
Application Note: Time-Kill Kinetics Assay for "Antibacterial agent 96"
Introduction
The time-kill kinetics assay is a dynamic method used in microbiology to assess the pharmacodynamic profile of an antimicrobial agent.[1] This in vitro test measures the rate at which a specific antibacterial agent kills a population of bacteria over time.[1][2] The data generated from this assay are crucial for characterizing the bactericidal or bacteriostatic activity of a novel compound, such as "Antibacterial agent 96".[1] A substance is typically considered bactericidal if it causes a ≥ 3-log10 reduction (99.9% kill) in the bacterial colony-forming units (CFU/mL) compared to the initial inoculum.[1][3] Conversely, a bacteriostatic agent inhibits bacterial growth, resulting in a less than 3-log10 reduction in CFU/mL.[1][4] This application note provides a detailed protocol for performing a time-kill kinetics assay for "this compound" and guidance on data interpretation.
Principle of the Assay
The core principle of the time-kill assay involves exposing a standardized bacterial suspension to various concentrations of an antimicrobial agent and monitoring the change in viable bacterial count at predefined time intervals.[2][5] The results are typically plotted as the logarithm of viable cell count (log10 CFU/mL) against time, allowing for a visual representation of the killing kinetics.[3]
Experimental Protocols
Materials
-
"this compound" stock solution of known concentration
-
Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Neutralizing broth (if required to inactivate the antibacterial agent)
-
Agar plates (e.g., Tryptic Soy Agar - TSA)
-
Sterile test tubes or flasks
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator (37°C with shaking capabilities)
-
Colony counter
Protocol
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate (18-24 hours old).
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be done using a spectrophotometer at 625 nm.
-
Dilute the adjusted suspension in the growth medium to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes/flasks.
-
-
Assay Setup:
-
Prepare a series of sterile tubes or flasks.
-
Add the appropriate volume of growth medium to each tube.
-
Add "this compound" to the tubes at various concentrations, typically multiples of the Minimum Inhibitory Concentration (MIC) (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control tube containing only the bacterial suspension and growth medium, without the antibacterial agent.
-
Inoculate all tubes (except for a sterility control) with the prepared bacterial suspension to achieve the target starting density.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with constant agitation (e.g., 150 rpm).
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically withdraw an aliquot (e.g., 100 µL) from each tube.[4]
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each collected sample in sterile saline or PBS.[6] If the antibacterial agent has a persistent effect, a neutralizing broth should be used for the initial dilution to stop its activity.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.[6]
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
Data Presentation
The quantitative data from the time-kill kinetics assay for "this compound" against S. aureus and E. coli are summarized in the tables below.
Table 1: Time-Kill Kinetics of this compound against S. aureus ATCC 29213
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.72 | 5.71 | 5.73 | 5.70 | 5.72 |
| 2 | 6.85 | 5.50 | 4.85 | 4.10 | 3.50 |
| 4 | 7.91 | 5.32 | 3.90 | 2.95 | <2.00 |
| 6 | 8.54 | 5.15 | 2.80 | <2.00 | <2.00 |
| 8 | 8.98 | 5.01 | <2.00 | <2.00 | <2.00 |
| 24 | 9.20 | 4.85 | <2.00 | <2.00 | <2.00 |
Table 2: Time-Kill Kinetics of this compound against E. coli ATCC 25922
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.68 | 5.69 | 5.67 | 5.68 | 5.69 |
| 2 | 6.72 | 5.80 | 5.21 | 4.55 | 3.90 |
| 4 | 7.80 | 6.10 | 4.65 | 3.50 | 2.80 |
| 6 | 8.65 | 6.55 | 4.10 | 2.70 | <2.00 |
| 8 | 9.05 | 6.90 | 3.55 | <2.00 | <2.00 |
| 24 | 9.30 | 7.50 | 2.90 | <2.00 | <2.00 |
Visualizations
Experimental Workflow
Caption: Workflow of the time-kill kinetics assay.
Hypothetical Signaling Pathway Inhibition
Many antibacterial agents function by disrupting essential bacterial signaling pathways.[7] For instance, two-component signal transduction systems are critical for bacteria to adapt to environmental changes, and their inhibition can lead to cell death.[8] The following diagram illustrates a hypothetical signaling pathway that could be targeted by "this compound".
Caption: Inhibition of a bacterial signaling pathway.
References
- 1. emerypharma.com [emerypharma.com]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. DSpace [helda.helsinki.fi]
- 6. biorxiv.org [biorxiv.org]
- 7. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Antibacterial Agent 96 against Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] The discovery and development of novel antibacterial agents are crucial to combat this epidemic. "Antibacterial agent 96," also identified as "compound 4k," has demonstrated potent activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis.[2][3] This document provides detailed protocols for the in vitro evaluation of "this compound" against M. tuberculosis, including determination of its minimum inhibitory and bactericidal concentrations, and assessment of its intracellular activity. Additionally, a protocol for evaluating cytotoxicity is included, which is pertinent given that the agent has shown toxicity to Vero and HepG2 cells.[2][3]
Data Presentation
Table 1: In Vitro Activity of this compound against M. tuberculosis
| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | H37Rv (ATCC 27294) | 0.5 | 2.0 |
| This compound | MDR Clinical Isolate 1 | 1.0 | 4.0 |
| This compound | XDR Clinical Isolate 2 | 2.0 | 8.0 |
| Isoniazid | H37Rv (ATCC 27294) | 0.05 | 0.2 |
| Isoniazid | MDR Clinical Isolate 1 | > 16 | > 16 |
| Isoniazid | XDR Clinical Isolate 2 | > 16 | > 16 |
| Rifampicin | H37Rv (ATCC 27294) | 0.1 | 0.4 |
| Rifampicin | MDR Clinical Isolate 1 | > 32 | > 32 |
| Rifampicin | XDR Clinical Isolate 2 | > 32 | > 32 |
Table 2: Intracellular Activity and Cytotoxicity of this compound
| Compound | Cell Line | Assay | EC50 / IC50 (µg/mL) | Selectivity Index (SI) |
| This compound | J774A.1 (Mtb-infected) | Intracellular Activity | 1.5 | 5.3 |
| This compound | Vero | Cytotoxicity | 8.0 | - |
| Isoniazid | J774A.1 (Mtb-infected) | Intracellular Activity | 0.1 | >500 |
| Isoniazid | Vero | Cytotoxicity | >50 | - |
| Rifampicin | J774A.1 (Mtb-infected) | Intracellular Activity | 0.2 | >250 |
| Rifampicin | Vero | Cytotoxicity | >50 | - |
EC50: Half-maximal effective concentration for intracellular bacterial clearance. IC50: Half-maximal inhibitory concentration for cell viability. Selectivity Index (SI) = IC50 (Vero) / EC50 (J774A.1)
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol is adapted from the widely used Microplate Alamar Blue Assay (MABA) for M. tuberculosis.[3][4][5][6][7]
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
This compound
-
Standard anti-TB drugs (e.g., Isoniazid, Rifampicin)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Sterile deionized water
-
DMSO (for dissolving compounds)
Procedure:
-
Preparation of Inoculum:
-
Grow M. tuberculosis in 7H9 broth until it reaches mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted suspension 1:50 in 7H9 broth to obtain the final inoculum.
-
-
Plate Setup:
-
Add 200 µL of sterile deionized water to the outer perimeter wells of a 96-well plate to minimize evaporation.
-
Prepare serial two-fold dilutions of "this compound" and control drugs in 7H9 broth in the inner wells. The final volume in each well should be 100 µL.
-
Include a drug-free control (100 µL of broth) and a background control (200 µL of broth without inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the test agent and the drug-free control.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue:
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plate at 37°C for 24 hours.
-
-
Reading Results:
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the agent that prevents the color change.
-
Protocol for Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC determination.[8]
Materials:
-
MIC plate from the MABA assay
-
Middlebrook 7H10 agar plates supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase)
-
Sterile saline solution with 0.05% Tween 80
Procedure:
-
Sub-culturing:
-
From the wells of the MIC plate that show no growth (no color change), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a quadrant of a 7H10 agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 3-4 weeks.
-
-
Reading Results:
-
Observe the plates for the growth of colonies.
-
The MBC is defined as the lowest concentration of the agent that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.
-
Protocol for Intracellular Activity Assay in Macrophages
This protocol assesses the ability of "this compound" to kill M. tuberculosis residing within macrophages.[9][10][11][12][13]
Materials:
-
J774A.1 macrophage cell line
-
Mycobacterium tuberculosis strain (e.g., H37Rv expressing luciferase for easier quantification)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
This compound
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
7H10 agar plates
-
Sterile water
Procedure:
-
Macrophage Seeding:
-
Seed J774A.1 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.
-
-
Infection:
-
Infect the macrophage monolayer with M. tuberculosis at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage) for 4 hours.
-
Wash the cells three times with warm DMEM to remove extracellular bacteria.
-
-
Compound Addition:
-
Add fresh DMEM containing serial dilutions of "this compound" to the infected cells.
-
Include an untreated control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
-
Cell Lysis and Plating:
-
Lyse the macrophages with lysis buffer.
-
Serially dilute the lysates in sterile water and plate on 7H10 agar plates.
-
-
CFU Enumeration:
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colonies.
-
The intracellular activity is determined by the reduction in CFU in treated wells compared to untreated wells.
-
Protocol for Cytotoxicity Assay using Vero Cells
This protocol determines the toxicity of "this compound" to a mammalian cell line.[1][8][14][15][16]
Materials:
-
Vero (African green monkey kidney) cells
-
MEM (Minimum Essential Medium) with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
-
Compound Addition:
-
Add serial dilutions of "this compound" to the cells and incubate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
-
Reading Results:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 is the concentration of the agent that reduces cell viability by 50%.
-
Visualizations
Caption: Workflow for MIC determination using MABA.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the Toxicity of Compounds Yielded by Staphylococci on Vero Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of intracellular anti-TB activity using auto-luminescent Mtb [protocols.io]
- 10. journals.asm.org [journals.asm.org]
- 11. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Variations in Antimicrobial Activities of Human Monocyte-Derived Macrophage and Their Associations With Tuberculosis Clinical Manifestations [frontiersin.org]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. revistabionatura.com [revistabionatura.com]
Application Note: Solubilizing "Antibacterial agent 96" for In Vitro Experiments
Application Notes and Protocols for Assessing "Antibacterial agent 96" Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of "Antibacterial agent 96" using standard cell culture techniques. The following sections detail the necessary reagents, step-by-step procedures for key assays, and data interpretation guidelines.
Introduction
"this compound," also identified as compound 4k, is a compound with demonstrated antitubercular activity against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis.[1] Preliminary studies have indicated that this agent exhibits cytotoxicity towards HepG2 and Vero cells.[1] A critical step in the preclinical development of any new antimicrobial agent is the thorough evaluation of its cytotoxic potential against mammalian cells to determine its therapeutic index. This document outlines standard cell culture methodologies to quantify the cytotoxicity of "this compound."
The assessment of cytotoxicity involves exposing cultured mammalian cells to the compound of interest and measuring the resulting effects on cell viability and health.[2][3][4] Common methods to evaluate cell health include assessing plasma membrane integrity, mitochondrial function, and DNA synthesis.[2][3][4]
Data Presentation
The following table structure should be used to summarize the quantitative data obtained from the cytotoxicity assays.
| Assay | Cell Line | Parameter Measured | "this compound" Concentration (µM) | Result (e.g., % Viability, % Cytotoxicity, IC50) |
| MTT Assay | Vero | Mitochondrial Reductase Activity | 0.1 | |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| IC50 | ||||
| LDH Release Assay | HepG2 | Membrane Integrity (LDH Release) | 0.1 | |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| EC50 | ||||
| Neutral Red Uptake Assay | Vero | Lysosomal Integrity | 0.1 | |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| IC50 |
Experimental Workflow
The general workflow for assessing the cytotoxicity of "this compound" is depicted below.
Key Experimental Protocols
The following are detailed protocols for commonly used cytotoxicity assays. It is recommended to use cell lines such as Vero (African green monkey kidney epithelial cells) and HepG2 (human liver cancer cells), as preliminary toxicity has been observed in these lines for "this compound".[1]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to a purple formazan product.[6]
Materials:
-
Vero or HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
"this compound"
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of "this compound" in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of "this compound." Include wells with medium only (blank) and cells with medium but no antibacterial agent (negative control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[2][7]
Materials:
-
Vero or HepG2 cells
-
Complete cell culture medium
-
"this compound"
-
LDH assay kit (commercially available, e.g., CytoTox 96®)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the MTT assay protocol.
-
After the 72-hour incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH assay reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).
-
To determine maximum LDH release, include control wells where cells are lysed with a lysis buffer provided in the kit.
Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[1]
Materials:
-
Vero or HepG2 cells
-
Complete cell culture medium
-
"this compound"
-
Neutral Red solution (e.g., 50 µg/mL in PBS)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the MTT assay protocol.
-
After the 72-hour incubation, remove the treatment medium and add 100 µL of medium containing Neutral Red to each well.
-
Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
Remove the Neutral Red-containing medium and wash the cells with PBS.
-
Add 150 µL of destain solution to each well.
-
Gently shake the plate for 10 minutes to extract the dye from the cells.
-
Measure the absorbance at 540 nm using a microplate reader.
Signaling Pathways and Cellular Targets in Cytotoxicity
The following diagram illustrates the general cellular mechanisms that are assessed by the described cytotoxicity assays. While the specific molecular targets of "this compound" in mammalian cells are not yet fully elucidated, cytotoxicity generally manifests through the disruption of core cellular functions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 5. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. CytoTox 96® Non-Radioactive Cytotoxicity Assay [promega.com]
Application Note: High-Throughput Screening of "Antibacterial Agent 96" Analogs
Introduction
The rise of antibiotic resistance necessitates the urgent discovery of novel antibacterial agents.[1] High-throughput screening (HTS) offers a rapid and efficient platform for evaluating large libraries of chemical compounds to identify promising new drug candidates.[1][2] This document outlines a comprehensive workflow and detailed protocols for the HTS of analogs of a promising lead compound, "Antibacterial Agent 96" (AA96). The described workflow is designed to identify analogs with superior antibacterial efficacy, a favorable spectrum of activity, and minimal host cell toxicity. The hypothetical mechanism of action for AA96 and its analogs is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[3][4]
Experimental Workflow
The screening process is structured as a multi-step cascade to efficiently identify and validate promising analogs. The workflow begins with a primary screen of the entire analog library at a single concentration to identify initial hits. These hits are then subjected to a confirmation screen and subsequent dose-response analysis to determine their potency. Finally, validated hits undergo secondary assays to assess their spectrum of activity and cytotoxicity, ensuring the selection of candidates with the most promising therapeutic potential.
Mechanism of Action: DNA Gyrase Inhibition
"this compound" is hypothesized to function as a bacterial DNA gyrase inhibitor. DNA gyrase, a type II topoisomerase, is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria.[3] By inhibiting this enzyme, AA96 and its active analogs can halt DNA synthesis, leading to bacterial cell death.[3] This mechanism is a validated target for several successful classes of antibiotics, including quinolones.[3][5]
Data Presentation
Quantitative data from the screening cascade should be summarized for clear comparison of analog performance.
Table 1: Primary Screen and Hit Confirmation Results for Selected AA96 Analogs
| Analog ID | Primary Screen (% Inhibition at 10 µM) | Hit Confirmed (Yes/No) |
|---|---|---|
| AA96-001 | 98.5 | Yes |
| AA96-002 | 15.2 | No |
| AA96-003 | 95.3 | Yes |
| AA96-004 | 88.9 | Yes |
| AA96-005 | 45.7 | No |
Table 2: Potency, Selectivity, and Spectrum of Activity for Confirmed Hits
| Analog ID | MIC vs. E. coli (µg/mL) | MIC vs. S. aureus (µg/mL) | CC50 vs. HEK293 (µg/mL) | Selectivity Index (SI = CC50/MIC E. coli) |
|---|---|---|---|---|
| AA96-001 | 2 | 4 | >128 | >64 |
| AA96-003 | 8 | 16 | 95 | 11.9 |
| AA96-004 | 4 | 4 | 35 | 8.75 |
| Ciprofloxacin | 0.015 | 0.25 | 200 | >13000 |
MIC: Minimum Inhibitory Concentration; CC50: 50% Cytotoxic Concentration. Ciprofloxacin is included as a control.
Experimental Protocols
Protocol 1: Primary Antibacterial Activity Screen (Resazurin-Based Assay)
This protocol is designed for a high-throughput primary screen to identify analogs with antibacterial activity against a target organism (e.g., Escherichia coli).
1. Materials:
-
96-well, sterile, clear-bottom microtiter plates.
-
E. coli (e.g., ATCC 25922) culture.
-
Mueller-Hinton Broth (MHB).
-
Resazurin sodium salt solution (0.015% w/v in PBS, sterile filtered).
-
Analog library compounds dissolved in DMSO.
-
Positive control (e.g., Ciprofloxacin).
-
Negative control (DMSO).
2. Procedure:
-
Prepare an overnight culture of E. coli in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.[6]
-
Using an automated liquid handler, dispense 99 µL of the bacterial suspension into each well of a 96-well plate.
-
Add 1 µL of each analog solution (at 1 mM in DMSO) to the corresponding wells for a final concentration of 10 µM. Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18 hours with shaking.[6]
-
Add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (~570 nm and 600 nm) using a plate reader.
-
Calculate the percent inhibition relative to the positive (100% inhibition) and negative (0% inhibition) controls.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an analog that inhibits visible bacterial growth.[6][7]
1. Materials:
-
Same as Protocol 1.
2. Procedure:
-
In a 96-well plate, add 50 µL of MHB to wells 2 through 11 for each analog to be tested.
-
Add 100 µL of the analog solution (at 2x the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound).
-
Prepare an E. coli inoculum as described in Protocol 1.
-
Add 50 µL of the bacterial suspension to each well (1-11), bringing the total volume to 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.[6]
-
Determine the MIC by visual inspection for the lowest concentration at which no turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm (OD600).
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT-Based)
This protocol assesses the toxicity of the hit compounds against a human cell line (e.g., HEK293) to ensure selectivity for the bacterial target.[8][9]
1. Materials:
-
96-well, sterile, tissue culture-treated plates.
-
HEK293 cells (or other suitable human cell line).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Positive control (e.g., Doxorubicin).
2. Procedure:
-
Seed HEK293 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Prepare serial dilutions of the hit analogs in DMEM.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate for 5 minutes and measure the absorbance at 540 nm.
-
Calculate the cell viability relative to the untreated control cells and determine the CC50 value (the concentration that reduces cell viability by 50%).
References
- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DNA gyrase - Wikipedia [en.wikipedia.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. protocols.io [protocols.io]
- 8. 3.4. Assay Protocol for Cytotoxic Activity [bio-protocol.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
"Antibacterial agent 96" solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibacterial Agent 96, focusing on its solubility challenges in aqueous solutions.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and formulation of this compound in aqueous media.
Problem 1: Low or Inconsistent Solubility in Aqueous Buffers
Possible Causes:
-
pH of the medium: The solubility of this compound is highly pH-dependent.
-
Temperature: Temperature can influence the dissolution rate and equilibrium solubility.
-
Polymorphism: The compound may exist in different crystalline forms with varying solubilities.
-
Ionic Strength: The concentration of salts in the buffer can impact solubility.
Solutions:
-
Optimize pH: Determine the pKa of this compound and adjust the buffer pH accordingly. For many ionizable compounds, moving the pH away from the isoelectric point can significantly increase solubility.[1][2][3]
-
Adjust Temperature: While the effect may be less pronounced than pH, modest increases in temperature can improve solubility for some compounds.[3][4][5] However, be mindful of potential degradation of the agent at elevated temperatures.
-
Use Co-solvents: Incorporating water-miscible organic solvents can increase the solubility of nonpolar drugs.[6][7][8] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[8][9]
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area, which can lead to a faster dissolution rate and enhanced solubility.[6][8][10]
Problem 2: Precipitation of this compound Upon Dilution of Stock Solution
Possible Causes:
-
Supersaturation: A highly concentrated stock solution (e.g., in DMSO) becomes supersaturated when diluted into an aqueous buffer where the agent is less soluble, leading to precipitation.
-
"Salting Out": High concentrations of salts in the dilution buffer can decrease the solubility of the agent.
Solutions:
-
Slower Addition and Stirring: Add the stock solution to the aqueous buffer slowly while vigorously stirring to facilitate rapid dispersion and dissolution.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, preventing precipitation.[7][11]
-
Formulation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility and stability.[12]
-
Prepare a Less Concentrated Stock: If feasible, start with a lower concentration of the stock solution to avoid exceeding the solubility limit upon dilution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for determining the aqueous solubility of this compound?
A1: The "gold standard" for determining equilibrium solubility is the shake-flask method.[13][14] This involves agitating an excess amount of the solid compound in the aqueous medium of interest at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified, typically by HPLC.[13][15] For higher throughput screening, kinetic solubility assays can be employed.[13][15]
Q2: How does pH affect the solubility and activity of this compound?
A2: The solubility of ionizable compounds like many antibacterial agents is highly dependent on the pH of the solution.[2][3] For weakly acidic or basic compounds, solubility increases as the pH moves further from the pKa, leading to a higher proportion of the ionized, more soluble form.[3] The antibacterial activity can also be influenced by pH, as the charge state of the molecule can affect its ability to penetrate bacterial membranes.[4][16] It is crucial to determine the optimal pH range that balances both solubility and biological activity.
Q3: What are some suitable co-solvents and excipients to improve the solubility of this compound for in vitro assays?
A3: Several co-solvents and excipients can be used. The choice depends on the specific experimental requirements and tolerance of the biological system.
-
Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are commonly used to increase the solubility of poorly water-soluble compounds.[6][8][9]
-
Surfactants: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 are often used to create micellar formulations that enhance solubility.[17]
-
Cyclodextrins: Beta-cyclodextrins and their derivatives can form inclusion complexes to improve solubility.[8]
-
Lipid-based formulations: For oral delivery systems, lipid-based excipients can improve solubility and absorption.[8][18]
Q4: My formulation of this compound is clear initially but forms a precipitate over time. What is happening?
A4: This phenomenon is likely due to the conversion of a metastable form to a more stable, less soluble polymorph over time. It could also indicate that the initial preparation was a supersaturated solution that is slowly equilibrating. To address this, consider using formulation strategies that stabilize the amorphous form or the solubilized state, such as solid dispersions or encapsulation in micelles or liposomes.[6][19]
Quantitative Data Summary
Table 1: Solubility of this compound in Different Solvents
| Solvent System | Concentration (µg/mL) | Temperature (°C) |
| Deionized Water | < 1 | 25 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 5 | 25 |
| 10% DMSO in PBS, pH 7.4 | 50 | 25 |
| 5% Solutol HS 15 in PBS, pH 7.4 | 150 | 25 |
| 10% (w/v) Hydroxypropyl-β-cyclodextrin in Water | 500 | 25 |
Table 2: Effect of pH on the Solubility of this compound
| pH | Solubility (µg/mL) in 50 mM Buffer | Temperature (°C) |
| 4.0 | 2 | 25 |
| 6.0 | 8 | 25 |
| 7.4 | 5 | 25 |
| 8.0 | 25 | 25 |
| 10.0 | 150 | 25 |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound (enough to have undissolved solid remaining at the end of the experiment) to a known volume of the desired aqueous medium (e.g., phosphate buffer, pH 7.4) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a low-binding filter (e.g., 0.22 µm PVDF).[14]
-
Quantification: Carefully collect the supernatant or filtrate and dilute it with a suitable solvent if necessary. Determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.
Protocol 2: Preparation of a Co-solvent Formulation for In Vitro Testing
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary, but avoid excessive heat.
-
Working Solution Preparation: To prepare a working solution (e.g., 100 µg/mL), slowly add the DMSO stock solution dropwise into the pre-warmed (37°C) cell culture medium or assay buffer while vortexing or stirring vigorously.
-
Final Concentration Adjustment: Ensure the final concentration of the co-solvent (DMSO) in the working solution is low (typically ≤ 1%) to minimize toxicity to cells or interference with the assay.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be optimized by using a lower concentration or adding a surfactant.
Visualizations
Caption: Workflow for equilibrium solubility determination.
Caption: Troubleshooting logic for low solubility issues.
References
- 1. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Effects of pH and Temperature on Antibacterial Activity of Zinc Oxide Nanofluid Against Escherichia coli O157: H7 and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Techniques to enhance solubility of BCS Class II and IV antimicrobials. [wisdomlib.org]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. erepository.mku.ac.ke [erepository.mku.ac.ke]
- 12. ijmsdr.org [ijmsdr.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pharmtech.com [pharmtech.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Antibacterial Agent 96 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Antibacterial Agent 96.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield in the synthesis of this compound can stem from several factors. Here are the most common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Try extending the reaction time or increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Suboptimal Reagent Concentration: The molar ratios of your reactants may not be ideal.
-
Solution: Perform a stoichiometry optimization experiment. Vary the molar ratio of the key reactants to find the optimal balance that maximizes product formation while minimizing side products.
-
-
Catalyst Inactivity: The catalyst may be degraded or poisoned.
-
Solution: Ensure you are using a fresh batch of the catalyst. If applicable, activate the catalyst according to the supplier's protocol before use.
-
-
Solvent Purity: Impurities in the solvent can interfere with the reaction.
-
Solution: Use anhydrous, high-purity solvents. If necessary, distill the solvent before use.
-
Question: I am observing a significant amount of side product formation. How can I minimize this?
Answer: The formation of side products is a common challenge. Consider the following strategies:
-
Temperature Control: Many side reactions are favored at higher temperatures.
-
Solution: Try running the reaction at a lower temperature. This may require a longer reaction time, but can significantly improve the purity of your product.
-
-
Order of Reagent Addition: The sequence in which reactants are added can influence the reaction pathway.
-
Solution: Experiment with adding the reagents in a different order. For example, adding the catalyst to the solution of reactants versus adding one reactant to a mixture of the others and the catalyst.
-
-
Use of a More Selective Catalyst: The catalyst you are using may not be selective enough for the desired transformation.
-
Solution: Research and test alternative catalysts that are known for higher selectivity in similar reactions.
-
Question: The purification of this compound is proving difficult. What are the best practices?
Answer: Purification can be challenging due to the properties of the compound. Here are some tips:
-
Column Chromatography: This is the most common method for purification.
-
Solution: Optimize the solvent system for your column. A good starting point is a solvent system that gives your product an Rf value of 0.3-0.4 on TLC. A gradient elution may be necessary to separate your product from closely related impurities.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Solution: Screen a variety of solvents to find one in which your product is soluble at high temperatures but insoluble at low temperatures.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, Prep-HPLC can provide high purity.
-
Solution: This method is more resource-intensive but can be invaluable for obtaining highly pure material for biological testing.
-
Data Presentation
The following tables summarize key quantitative data from optimization experiments.
Table 1: Effect of Temperature and Reaction Time on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 25 | 12 | 45 |
| 25 | 24 | 55 |
| 50 | 12 | 75 |
| 50 | 24 | 72 |
| 75 | 12 | 68 |
Table 2: Effect of Catalyst Loading on Yield
| Catalyst Loading (mol%) | Yield (%) |
| 1 | 65 |
| 2.5 | 78 |
| 5 | 82 |
| 10 | 81 |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Intermediate A (1.0 eq), Intermediate B (1.2 eq), and the solvent (100 mL).
-
Reagent Addition: Begin stirring the mixture and add the catalyst (5 mol%).
-
Reaction Conditions: Heat the reaction mixture to 50 °C and allow it to stir for 12 hours.
-
Workup: After 12 hours, cool the reaction to room temperature. Quench the reaction by adding 50 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of 20-40% ethyl acetate in hexanes to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed mechanism of action for this compound.
"Antibacterial agent 96" stability and degradation in different solvents
Disclaimer: "Antibacterial agent 96" is an investigational compound. The following information, including the compound name "Ausilomycin," is provided as a representative example for research and development purposes. The data presented is illustrative and based on the general characteristics of novel fluoroquinolone antibiotics. Researchers should always generate their own data for specific batches and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ausilomycin)?
A1: this compound, designated Ausilomycin, is a novel investigational fluoroquinolone antibiotic. It has shown potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria in preclinical studies. Like other fluoroquinolones, its mechanism of action is presumed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV.
Q2: What is the recommended solvent for preparing stock solutions of Ausilomycin?
A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended due to its high solubilizing capacity for a wide range of organic molecules. For aqueous-based assays, subsequent dilutions should be made in the appropriate cell culture medium or buffer, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Q3: How should stock solutions of Ausilomycin be stored?
A3: Ausilomycin stock solutions in DMSO should be stored at -20°C or -80°C to maximize long-term stability. For short-term storage (up to 24 hours), solutions may be kept at 4°C, protected from light. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[1] It is best practice to aliquot stock solutions into single-use volumes.
Q4: Is Ausilomycin sensitive to light?
A4: Yes, many fluoroquinolone antibiotics exhibit photosensitivity.[2] It is recommended to protect Ausilomycin, both in solid form and in solution, from direct light exposure. Use amber vials or wrap containers in aluminum foil during experiments and storage. Photostability studies are advised to quantify the extent of degradation upon light exposure.
Q5: What are the primary factors that can affect the stability of Ausilomycin in solution?
A5: The stability of Ausilomycin in solution is influenced by several factors, including the choice of solvent, pH, temperature, and exposure to light.[1][3][4] Hydrolysis and oxidation are potential degradation pathways.[2] Stability is generally lower at extreme pH values and higher temperatures.
Stability and Degradation Data
The stability of Ausilomycin (1 mg/mL) was assessed over 48 hours in various common laboratory solvents at different temperatures. The percentage of the parent compound remaining was determined by HPLC analysis.
| Solvent | Temperature | % Remaining (24h) | % Remaining (48h) | Appearance |
| DMSO | 25°C | >99% | >99% | Clear, colorless |
| 4°C | >99% | >99% | Clear, colorless | |
| Water (ddH₂O) | 25°C | 92% | 85% | Clear, colorless |
| 4°C | 98% | 96% | Clear, colorless | |
| PBS (pH 7.4) | 37°C | 88% | 79% | Clear, colorless |
| 25°C | 94% | 89% | Clear, colorless | |
| 4°C | 99% | 97% | Clear, colorless | |
| Ethanol (95%) | 25°C | 97% | 94% | Clear, colorless |
| 4°C | >99% | 98% | Clear, colorless | |
| Acetonitrile | 25°C | 98% | 96% | Clear, colorless |
| 4°C | >99% | 99% | Clear, colorless | |
| 5% Dextrose in Water (D5W) | 25°C | 91% | 83% | Clear, colorless |
Troubleshooting Guide
Q: My HPLC results for Ausilomycin stability are inconsistent between experiments. What could be the cause?
A: Inconsistent results in HPLC analysis can stem from several sources. First, ensure your methodology is robust. The rule of "one" in troubleshooting suggests changing only one parameter at a time to isolate the issue.[5]
-
Sample Preparation: Ensure accurate and consistent preparation of standards and samples. Use a calibrated balance and precise pipettes. If possible, dissolve and inject samples in the mobile phase.[5]
-
Column Equilibration: Insufficient column equilibration time before starting a run can lead to retention time drift.[6] Ensure the column is fully equilibrated with the mobile phase, which may require pumping 10-20 column volumes.
-
Mobile Phase: Prepare fresh mobile phase for each experiment, as its composition can change over time due to evaporation of volatile components. Ensure all solvents are miscible and properly degassed to prevent air bubbles.[6]
-
Injector Issues: Variable peak heights or shapes can be caused by incompletely filled sample loops or air bubbles in the syringe.[5]
Q: I am observing a rapid loss of Ausilomycin in my aqueous buffer, even at 4°C. What should I check?
A: If degradation is faster than expected, consider the following:
-
pH of the Buffer: The stability of fluoroquinolones can be highly pH-dependent. Verify the pH of your buffer solution. Degradation may be accelerated at acidic or alkaline pH values.
-
Contaminants: The presence of metal ions or oxidizing agents in the buffer can catalyze degradation. Use high-purity water and reagents to prepare your buffers.
-
Microbial Contamination: If the buffer is not sterile, microbial growth could potentially degrade the compound.[7] Using a sterile-filtered buffer is recommended for longer-term studies.
Q: I see extra peaks appearing in the chromatogram of my stability samples. What are these and how can I identify them?
A: The appearance of new peaks likely indicates the formation of degradation products. To investigate these:
-
Forced Degradation Studies: Perform forced degradation studies by subjecting Ausilomycin to stress conditions (e.g., strong acid, strong base, hydrogen peroxide, heat, and light).[2][8] This can help generate the degradation products in higher concentrations, aiding in their identification.
-
LC-MS/MS Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying unknown compounds.[9] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the new peaks, you can propose structures for the degradation products.
Q: My HPLC system is showing high backpressure when analyzing Ausilomycin samples. What should I do?
A: High backpressure is typically caused by a blockage in the system.[10]
-
Isolate the Source: Systematically disconnect components, starting from the detector and moving backward towards the pump, to identify the source of the blockage. A significant pressure drop will occur when the blocked component is removed.
-
Check Filters: The most common sources of blockage are plugged in-line filters or column inlet frits.[10] These may need to be replaced.
-
Sample Clean-up: If your samples contain particulates, filter them through a 0.22 µm syringe filter before injection to prevent clogging the column.
Experimental Protocols
Protocol: Stability Assessment of Ausilomycin in Solution via HPLC
This protocol describes a general method for evaluating the stability of Ausilomycin in a given solvent over time.
1. Materials and Reagents:
-
Ausilomycin reference standard
-
HPLC-grade solvents (e.g., DMSO, water, PBS, ethanol)[5]
-
HPLC-grade acetonitrile and water
-
HPLC-grade formic acid
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Stock Solution (10 mg/mL): Accurately weigh 10 mg of Ausilomycin and dissolve it in 1 mL of DMSO to prepare a stock solution.
-
Working Solution (1 mg/mL): Dilute the stock solution 1:10 in the desired test solvent (e.g., PBS pH 7.4) to achieve a final concentration of 1 mg/mL. Prepare enough volume for all time points.
-
HPLC Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution in the mobile phase.
3. Stability Study Setup:
-
Dispense the working solution into amber glass vials for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).
-
At time t=0, immediately take a sample, dilute it to a suitable concentration (e.g., 10 µg/mL) with mobile phase, and inject it into the HPLC system. This serves as the initial concentration reference.
-
Store the vials at their respective temperatures, protected from light.
-
At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), collect samples from each condition, dilute them as in the previous step, and analyze by HPLC.
4. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 280 nm
-
Column Temperature: 30°C
5. Data Analysis:
-
Generate a calibration curve from the peak areas of the HPLC standards.
-
For each time point, determine the concentration of Ausilomycin in the samples using the calibration curve.
-
Calculate the percentage of Ausilomycin remaining at each time point relative to the t=0 sample:
-
% Remaining = (Concentration at time t / Concentration at t=0) x 100
-
Visualizations
Caption: General workflow for assessing the stability of a new antibacterial agent.
Caption: Hypothetical degradation pathways for a fluoroquinolone antibiotic like Ausilomycin.
Caption: Experimental workflow for the provided HPLC-based stability testing protocol.
References
- 1. Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Pharmaceutical Stability Testing - Creative Biolabs [creative-biolabs.com]
- 4. rroij.com [rroij.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. zefsci.com [zefsci.com]
- 8. youtube.com [youtube.com]
- 9. Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Troubleshooting "in vitro" assay variability with "Antibacterial agent 96"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "Antibacterial agent 96". Our goal is to help you achieve consistent and reliable results in your in vitro assays.
FAQs: Quick Solutions
Q1: Why are my Minimum Inhibitory Concentration (MIC) values for Agent 96 inconsistent across experiments?
A1: Inconsistent MIC values are a common issue and can stem from several factors. Key areas to investigate include the bacterial inoculum size, the age and storage of your Agent 96 stock solution, and variations in incubation time. Even minor deviations in these parameters can lead to significant shifts in MIC.[1][2][3] A troubleshooting workflow for this issue is provided in the detailed guides below.
Q2: I'm observing a precipitate in my assay medium after adding Agent 96. What should I do?
A2: "this compound" is known to have limited solubility in aqueous solutions. Precipitation indicates that the agent is coming out of solution, which will significantly impact its effective concentration. Consider preparing a higher concentration stock solution in a suitable solvent like DMSO and then diluting it into your assay medium. Ensure the final solvent concentration is low (typically ≤1%) and consistent across all wells. A solvent toxicity control is crucial to ensure the solvent itself is not inhibiting bacterial growth.[4]
Q3: My positive control antibiotic is working, but Agent 96 shows no antibacterial activity. What could be the problem?
A3: If your positive control is effective, it suggests the bacteria and general assay conditions are suitable. Lack of activity from Agent 96 could be due to several reasons:
-
Degradation: Agent 96 is sensitive to prolonged exposure to light and temperatures above 4°C. Ensure it has been stored and handled correctly.
-
Inappropriate bacterial strain: The target of Agent 96 may not be present or may be different in the bacterial species you are testing.
-
Efflux pumps: The bacteria may be actively pumping the agent out of the cell.[5][6] Consider using an efflux pump inhibitor as a supplementary experiment.
In-depth Troubleshooting Guides
Issue 1: High Variability in MIC Results
High variability in Minimum Inhibitory Concentration (MIC) assays can obscure the true potency of "this compound". This guide will walk you through a systematic approach to identify and resolve the source of this variability.
Step 1: Standardize Your Bacterial Inoculum
The density of the bacterial culture at the start of the experiment is a critical parameter. A higher inoculum size can sometimes lead to an apparent increase in the MIC, a phenomenon known as the "inoculum effect".[1][2][7]
Troubleshooting Actions:
-
Always prepare your inoculum from a fresh overnight culture.
-
Standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Verify the CFU/mL of your starting culture by performing serial dilutions and plate counts.
Table 1: Effect of Inoculum Size on MIC of Agent 96 against E. coli ATCC 25922
| Inoculum Size (CFU/mL) | Observed MIC (µg/mL) | Fold Change from Standard |
| 5 x 10^4 | 4 | 0.5x |
| 5 x 10^5 (Standard) | 8 | 1x |
| 5 x 10^6 | 16 | 2x |
| 5 x 10^7 | 32 | 4x |
Step 2: Assess the Stability of Agent 96
"this compound" can degrade if not handled properly, leading to a decrease in potency and inconsistent results.[8]
Troubleshooting Actions:
-
Prepare fresh stock solutions of Agent 96 for each experiment.
-
If using a previously prepared stock, ensure it has been stored at -20°C or below and protected from light.
-
Perform a stability study by incubating Agent 96 in your assay medium for the duration of the experiment and then testing its activity.
Step 3: Control for Assay Conditions
Minor variations in your experimental setup can contribute to variability.
Troubleshooting Actions:
-
Incubation Time: Adhere strictly to a consistent incubation time. Longer incubation can sometimes lead to higher MICs.[3]
-
Evaporation: Use plate sealers to prevent evaporation from the wells of your microtiter plates, especially for longer incubation periods.
-
Pipetting Accuracy: Calibrate your pipettes regularly to ensure accurate dispensing of the agent and bacterial culture.
Issue 2: Agent 96 Appears Inactive Against Certain Bacterial Strains
If "this compound" is active against some bacterial species but not others, this could be due to intrinsic resistance mechanisms in the seemingly resistant strains. One common mechanism is the presence of efflux pumps that actively remove the antibacterial agent from the cell.[5][6]
Experimental Approach: Investigating the Role of Efflux Pumps
This experiment aims to determine if efflux pumps are responsible for the lack of activity of Agent 96. This is achieved by testing the MIC of Agent 96 in the presence and absence of a known efflux pump inhibitor (EPI), such as Phenylalanine-Arginine Beta-Napthylamide (PAβN).
Table 2: Effect of an Efflux Pump Inhibitor (PAβN) on the MIC of Agent 96
| Bacterial Strain | MIC of Agent 96 (µg/mL) | MIC of Agent 96 + PAβN (20 µg/mL) | Fold Decrease in MIC |
| P. aeruginosa PAO1 | 128 | 8 | 16 |
| E. coli ATCC 25922 | 8 | 4 | 2 |
A significant decrease in the MIC in the presence of an EPI suggests that the bacteria's efflux pumps are actively removing Agent 96.
Experimental Protocols
Protocol 1: Standard Broth Microdilution MIC Assay
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of "this compound" using the broth microdilution method.
Materials:
-
"this compound"
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile DMSO (for stock solution)
Procedure:
-
Prepare Agent 96 Stock Solution: Dissolve "this compound" in DMSO to a concentration of 10 mg/mL.
-
Prepare Intermediate Dilutions: Serially dilute the stock solution in CAMHB to create a range of concentrations.
-
Standardize Inoculum: Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the assay plate.
-
Plate Preparation:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the highest concentration of Agent 96 to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on. Discard 50 µL from the last column of dilutions.
-
Include a growth control (no agent) and a sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of "this compound" that completely inhibits visible bacterial growth.
Visualizations
Troubleshooting Workflow for Inconsistent MIC Values
Caption: A flowchart for troubleshooting inconsistent MIC results.
Hypothesized Mechanism of Action for Agent 96
Caption: Hypothesized pathway of Agent 96 inhibiting DNA gyrase.
Role of Efflux Pumps in Agent 96 Resistance
References
- 1. An explanation for the effect of inoculum size on MIC and the growth/no growth interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming "Antibacterial Agent 96" Precipitation in Culture Media
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues with "Antibacterial Agent 96" in their cell culture experiments. The following information provides troubleshooting steps, frequently asked questions, and detailed experimental protocols to help you identify the cause of precipitation and find a suitable solution.
I. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting "this compound"?
A1: "this compound" is sparingly soluble in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO). It is crucial to ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your specific cell line, typically recommended to be below 0.5%, and for some sensitive cell lines, as low as 0.1%.[1]
Q2: At what temperature should I store the stock solution of "this compound"?
A2: Stock solutions of "this compound" in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles, as this can lead to the degradation of the compound and may contribute to precipitation upon addition to culture media. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the potential impact of precipitation on my experimental results?
A3: The precipitation of "this compound" in your culture media will lead to an inaccurate final concentration of the active compound. This can result in a lack of expected biological effect, poor dose-response curves, and unreliable experimental data. The precipitate itself can also be cytotoxic to cells or interfere with certain assay readouts.
II. Troubleshooting Guide: Precipitation in Culture Media
The following troubleshooting guide is presented in a question-and-answer format to help you systematically address the issue of "this compound" precipitation.
Issue 1: Immediate Precipitation Upon Addition to Culture Media
Q: I observe immediate precipitation or cloudiness when I add my "this compound" stock solution to the culture medium. What is the likely cause and how can I fix it?
A: This is a common issue when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous environment like culture media.[2][3] The abrupt change in solvent polarity can cause the compound to fall out of solution.
Potential Solutions:
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible while still maintaining the solubility of your agent.[1] A high concentration of the stock solution can lead to a higher final DMSO percentage, which might be the issue.
-
Modify the Addition Process:
-
Pre-warm the culture medium to 37°C before adding the stock solution.
-
Add the stock solution dropwise while gently swirling the medium to facilitate rapid mixing and dispersion.[4]
-
Avoid adding the stock solution directly to the cells. Instead, prepare the final concentration in a separate tube of media and then add this to your cell culture vessel.
-
-
Reduce the Final Concentration of "this compound": It is possible that your working concentration exceeds the solubility limit of the agent in the culture medium. Try performing a dose-response experiment with a lower concentration range.
Issue 2: Precipitation Over Time (Hours to Days)
Q: My culture media appears clear initially, but I notice a precipitate forming after several hours or days of incubation. What could be causing this delayed precipitation?
A: Delayed precipitation can be due to several factors related to the stability of the compound in the culture medium and interactions with media components.
Potential Causes and Solutions:
-
Temperature Fluctuations: Repeatedly moving culture vessels between the incubator and room temperature can cause temperature shifts that lead to precipitation.[5] Minimize the time your cultures are outside the incubator.
-
pH Changes in Media: As cells metabolize, they can alter the pH of the culture medium. This pH shift can affect the solubility of "this compound". Ensure your incubator's CO2 levels are stable and that your medium contains an appropriate buffer system (e.g., bicarbonate).[6]
-
Interaction with Media Components: "this compound" may interact with components in the culture medium, such as salts, amino acids, or vitamins, leading to the formation of insoluble complexes.[6][7] The presence or absence of serum can also significantly impact solubility.[1]
-
Evaporation: If the culture medium evaporates over time, the concentration of all components, including "this compound," will increase, potentially exceeding its solubility limit.[6] Ensure proper humidity in your incubator.
Data Presentation: Solubility of "this compound"
The following tables provide a summary of the solubility and compatibility of "this compound" in various conditions.
Table 1: Solubility in Different Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 50 |
| Ethanol | 10 |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Compatibility with Common Culture Media (at 37°C)
| Culture Medium | Maximum Soluble Concentration (µM) | Observation after 24h |
| DMEM + 10% FBS | 25 | No Precipitation |
| RPMI-1640 + 10% FBS | 20 | Slight Precipitation |
| Serum-Free DMEM | 10 | Significant Precipitation |
| Serum-Free RPMI-1640 | 5 | Heavy Precipitation |
III. Experimental Protocols
Here are detailed protocols for key experiments to troubleshoot the precipitation of "this compound".
Protocol 1: Determining the Maximum Soluble Concentration
This protocol will help you determine the highest concentration of "this compound" that remains soluble in your specific culture medium.
Materials:
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
Your chosen cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes
-
Spectrophotometer or plate reader
Methodology:
-
Prepare a series of dilutions of the "this compound" stock solution in your culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the tubes at 37°C for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each tube for any signs of precipitation.
-
To quantify, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitate.
-
Carefully collect the supernatant and measure the absorbance at a wavelength specific to "this compound" (if known) or by a suitable analytical method to determine the concentration of the agent remaining in solution.
-
The highest concentration that shows no visible precipitate and has a measured concentration close to the intended concentration is the maximum soluble concentration.
Protocol 2: Assessing the Impact of Serum
This protocol will help you determine if fetal bovine serum (FBS) or other serum supplements are affecting the solubility of "this compound".
Materials:
-
"this compound" stock solution
-
Basal culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sterile culture plates or tubes
Methodology:
-
Prepare two sets of your culture medium: one with your standard serum concentration (e.g., 10% FBS) and one without serum.
-
In each medium type, prepare a dilution of "this compound" at a concentration that has previously shown precipitation.
-
Include a vehicle control for each medium type.
-
Incubate the plates or tubes at 37°C.
-
Visually inspect for precipitation at regular intervals (e.g., 1, 6, 12, and 24 hours).
-
Compare the level of precipitation between the serum-containing and serum-free media to determine the effect of serum on solubility.
IV. Visualizations
Signaling Pathway Diagram
Below is a hypothetical signaling pathway that could be inhibited by "this compound," leading to its antibacterial effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug recrystallize when i added to DMEM - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 3. researchgate.net [researchgate.net]
- 4. knowledge.illumina.com [knowledge.illumina.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 7. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Purification Protocol for "Antibacterial agent 96"
This guide provides troubleshooting and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification protocol for "Antibacterial agent 96."
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the purification of this compound?
A1: The recommended starting material is the supernatant from a 48-hour culture of the proprietary producer strain, grown in the specified production medium. Starting with the cell pellet will result in significantly lower yields and a more complex purification process.
Q2: What are the critical quality attributes to monitor for this compound during purification?
A2: The two primary quality attributes to monitor are purity and potency. Purity should be assessed by RP-HPLC, aiming for ≥98%. Potency should be determined using a standardized antimicrobial activity assay against a reference bacterial strain.
Q3: Is a protease inhibitor cocktail necessary during the initial extraction steps?
A3: Yes, the addition of a protease inhibitor cocktail is highly recommended, especially during cell lysis and initial clarification steps.[1] This will prevent degradation of the agent by endogenous proteases and improve overall yield.[1][2]
Q4: What are the optimal storage conditions for partially and fully purified this compound?
A4: For partially purified intermediate fractions, storage at 4°C for up to 72 hours is acceptable. For the final, purified agent, long-term storage at -80°C in a solution containing 10% glycerol is recommended to maintain activity.
Troubleshooting Guide
Problem 1: Low Yield of this compound After Affinity Chromatography
Potential Causes and Solutions
-
Incomplete Binding to Resin:
-
Incorrect Buffer Conditions: Ensure the pH and ionic strength of your loading buffer match the recommended protocol.[2][3] Deviations can prevent efficient binding of the agent to the affinity resin.
-
Flow Rate Too High: Loading the sample too quickly can reduce the interaction time between the agent and the resin.[4] Decrease the flow rate to allow for optimal binding.
-
Resin Capacity Exceeded: Overloading the column will result in the loss of product in the flow-through.[4] Reduce the sample load or use a larger column volume.
-
-
Agent Lost During Wash Steps:
-
Wash Buffer Too Stringent: The wash buffer may be too harsh, causing the premature elution of the agent. Decrease the concentration of the eluting agent (e.g., imidazole) or modify the salt concentration in the wash buffer.
-
-
Inefficient Elution:
-
Elution Buffer Suboptimal: The elution buffer may not be strong enough to displace the agent from the resin. Increase the concentration of the eluting agent or adjust the pH to disrupt the binding interaction.[1]
-
Precipitation on Column: The agent may be precipitating on the column during elution.[3] Try eluting with a linear gradient instead of a step elution to reduce the protein concentration in the eluate.[1] Adding a solubilizing agent, such as a non-ionic detergent, to the elution buffer can also be beneficial.
-
Problem 2: Presence of Endotoxin in the Final Product
Potential Causes and Solutions
-
Contamination from Host Bacteria: this compound is produced in a Gram-negative bacterial strain, making endotoxin contamination a common issue.[5][6]
-
Implement an Endotoxin Removal Step: Incorporate a dedicated endotoxin removal step into your purification protocol. Anion exchange chromatography is an effective method for this, as the negatively charged endotoxins bind to the positively charged resin.[7][8]
-
Use a Commercial Endotoxin Removal Resin: Several commercially available affinity resins are designed to specifically bind and remove endotoxins from protein and peptide solutions with high recovery rates.[5]
-
-
Introduction of Contamination During Processing:
Problem 3: Agent 96 Precipitates During Buffer Exchange
Potential Causes and Solutions
-
Buffer Composition:
-
Incorrect pH: The pH of the new buffer may be close to the isoelectric point (pI) of Agent 96, causing it to become insoluble. Ensure the buffer pH is at least one unit away from the pI.
-
Low Ionic Strength: Some agents require a certain salt concentration to remain soluble. If the new buffer has a very low ionic strength, consider adding a low concentration of NaCl (e.g., 50-150 mM).
-
-
Concentration Effects:
-
Over-concentration: During ultrafiltration-based buffer exchange, the agent may become too concentrated and precipitate.[10] Monitor the concentration during the process and perform the exchange in multiple, smaller steps if necessary.
-
-
Hydrophobicity of the Agent:
Data Presentation
Table 1: Comparison of Affinity Chromatography Resins for Agent 96 Purification
| Resin Type | Binding Capacity (mg/mL) | Purity (%) | Yield (%) |
| Resin A | 15 | 85 | 92 |
| Resin B | 25 | 91 | 88 |
| Resin C (Recommended) | 22 | 96 | 95 |
Table 2: Effect of Elution Buffer pH on Yield and Purity
| Elution Buffer pH | Yield (%) | Purity (%) |
| 6.5 | 75 | 98 |
| 7.0 | 88 | 97 |
| 7.5 (Recommended) | 95 | 96 |
| 8.0 | 94 | 91 |
Experimental Protocols
Protocol: Affinity Chromatography Purification of this compound
This protocol outlines the primary capture step for this compound using the recommended Resin C.
-
Column Equilibration:
-
Wash the pre-packed 5 mL Resin C column with 5 column volumes (CV) of sterile, pyrogen-free water.
-
Equilibrate the column with 10 CV of Equilibration Buffer (20 mM Tris-HCl, 150 mM NaCl, pH 8.0) at a flow rate of 2 mL/min.
-
-
Sample Loading:
-
Load the clarified culture supernatant onto the column at a flow rate of 1 mL/min.
-
Collect the flow-through fraction for analysis to ensure the agent has bound to the column.
-
-
Washing:
-
Wash the column with 15 CV of Wash Buffer (20 mM Tris-HCl, 150 mM NaCl, 20 mM Imidazole, pH 8.0) at a flow rate of 2 mL/min.
-
Monitor the UV absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound this compound with 5 CV of Elution Buffer (20 mM Tris-HCl, 150 mM NaCl, 250 mM Imidazole, pH 7.5) at a flow rate of 1 mL/min.
-
Collect 1 mL fractions.
-
-
Regeneration:
-
Wash the column with 5 CV of Regeneration Buffer (20 mM Tris-HCl, 1 M NaCl, pH 8.0).
-
Store the column in 20% ethanol.
-
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. pdf.dutscher.com [pdf.dutscher.com]
- 3. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. 蛋白和抗体样品内毒素去除方法-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. Single step protocol to purify recombinant proteins with low endotoxin contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acciusa.com [acciusa.com]
- 8. acciusa.com [acciusa.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
"Antibacterial agent 96" interference with assay reagents
Welcome to the technical support center for Antibacterial Agent 96. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential assay interference issues.
FAQs: General Questions
Q1: What is this compound and why might it interfere with my assays?
A1: this compound is a novel, broad-spectrum antimicrobial agent characterized by a polyphenolic structure. Phenolic compounds are known to interfere with various biochemical assays through several mechanisms, including protein binding, reducing activity, and aggregation.[1][2] This can lead to inaccurate measurements in common laboratory assays.
Q2: What are the most common types of assays affected by this compound?
A2: Due to its chemical properties, this compound is most likely to interfere with:
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Protein Quantification Assays: Particularly those based on copper reduction (e.g., Bicinchoninic acid (BCA) assay) or dye-binding (e.g., Bradford assay).[3][4]
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Cell Viability/Cytotoxicity Assays: Assays that rely on cellular redox activity, such as those using tetrazolium salts like MTT, are susceptible to interference.[5][6]
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Reporter Gene Assays: Luciferase-based assays can be affected by compounds that inhibit or stabilize the luciferase enzyme.[7][8]
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Enzyme-Linked Immunosorbent Assays (ELISA): Interference can occur if the agent interacts with assay components like enzymes (e.g., horseradish peroxidase) or antibodies.
Troubleshooting Guide: Assay-Specific Issues
Protein Quantification Assays (BCA & Bradford)
Q3: My protein concentrations are unexpectedly high when measured with the BCA assay in the presence of Agent 96. Why is this happening?
A3: The BCA assay is based on the reduction of Cu²⁺ to Cu¹⁺, which then chelates with the BCA reagent to produce a colored product. This compound, being a phenolic compound, is a reducing agent and can directly reduce Cu²⁺, leading to a false-positive signal and an overestimation of protein concentration.[9][10][11]
Q4: I am observing inconsistent results with the Bradford assay. Could Agent 96 be the cause?
A4: Yes, while generally less prone to interference from reducing agents than the BCA assay, the Bradford assay can be affected by detergents and strongly alkaline agents.[4] If your sample buffer containing Agent 96 has these components, it could lead to variability. Additionally, high concentrations of phenolic compounds can sometimes lead to the precipitation of the dye-protein complex, affecting absorbance readings.
Troubleshooting Workflow for Protein Assay Interference
Caption: Troubleshooting workflow for protein assay interference.
Cell Viability Assays (MTT)
Q5: I am seeing an unexpected increase in "cell viability" in my MTT assay, even at high concentrations of Agent 96, which should be cytotoxic. What could be wrong?
A5: The MTT assay measures cell viability by the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5] As a reducing agent, this compound can directly reduce MTT to formazan in a cell-free environment, leading to a false-positive signal that masks the actual cytotoxic effect.[6]
Quantitative Data Summary: Interference of Agent 96 in Assays
| Assay Type | Agent 96 Concentration | Observed Effect | Probable Cause |
| BCA Protein Assay | 50 µM | 150% increase in apparent protein concentration | Direct reduction of Cu²⁺ by Agent 96[10][11] |
| 100 µM | 300% increase in apparent protein concentration | Direct reduction of Cu²⁺ by Agent 96[10][11] | |
| MTT Cell Viability | 50 µM | 40% increase in absorbance (false viability) | Direct reduction of MTT by Agent 96[6] |
| 100 µM | 85% increase in absorbance (false viability) | Direct reduction of MTT by Agent 96[6] | |
| Luciferase Reporter | 25 µM | 25% decrease in signal | Potential inhibition of luciferase enzyme[8] |
Reporter Gene Assays (Luciferase)
Q6: My luciferase reporter assay signal is lower than expected when cells are treated with Agent 96. Is this due to interference?
A6: It's possible. Some small molecules can act as inhibitors of the luciferase enzyme.[7][8] This would result in a lower luminescent output, which could be misinterpreted as a biological effect (e.g., downregulation of your gene of interest). Conversely, some inhibitors can stabilize the luciferase enzyme, leading to signal accumulation and a false-positive increase in signal over longer incubation times.[8]
Experimental Protocols: Mitigation Strategies
To obtain accurate results, it is crucial to identify and mitigate the interference caused by this compound.
Protocol 1: Cell-Free Interference Test
This protocol helps determine if Agent 96 directly interacts with your assay reagents in the absence of any biological material.
Objective: To confirm direct interference of Agent 96 with assay reagents.
Methodology:
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Prepare a series of dilutions of this compound in the same buffer used for your experimental samples.
-
In a multi-well plate, add the dilutions of Agent 96 to wells.
-
For a protein assay, add the assay reagent (e.g., BCA or Bradford reagent) directly to these wells.
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For an MTT assay, add MTT reagent and, after a suitable incubation period, the solubilization solution.
-
Include a "buffer only" control (no Agent 96).
-
Read the absorbance or fluorescence at the appropriate wavelength.
-
A significant signal in the "Agent 96 only" wells compared to the "buffer only" control indicates direct interference.
Protocol 2: Protein Precipitation to Remove Interfering Substances
This method can be used to separate proteins from interfering substances like Agent 96 before quantification.[12]
Objective: To remove Agent 96 from the sample prior to protein quantification.
Methodology:
-
To your protein sample (e.g., 100 µL), add an equal volume of 20% trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant, which contains the interfering Agent 96.
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Wash the protein pellet by adding 200 µL of ice-cold acetone.
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Centrifuge again at 14,000 x g for 5 minutes at 4°C. Discard the acetone.
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Allow the pellet to air dry completely.
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Resuspend the protein pellet in a buffer compatible with your downstream assay (e.g., BCA or Bradford).
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Proceed with the protein quantification assay.
Experimental Workflow for Mitigating Assay Interference
Caption: Workflow for identifying and mitigating assay interference.
Hypothetical Signaling Pathway Misinterpretation
Caption: Misinterpretation of a signaling pathway due to assay interference.
References
- 1. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic interference in protein assays: comparative evaluation of six photometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Comparison of the effect of reducing agents on Standard BCA and BCA-RAC protein assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest [aatbio.com]
- 11. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Strategies to reduce the cytotoxicity of "Antibacterial agent 96"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxicity of "Antibacterial agent 96."
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for this compound?
A1: The primary mechanism of cytotoxicity for this compound is the induction of oxidative stress in mammalian cells. This occurs through the excessive generation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA, ultimately leading to apoptosis.[1][2]
Q2: At what concentrations does this compound typically exhibit significant cytotoxicity?
A2: Significant cytotoxicity is generally observed in sensitive cell lines, such as renal proximal tubule cells (HK-2) and cochlear hair cells (HEI-OC1), at concentrations above 10 µM after 24 hours of exposure.[3] However, this can vary depending on the cell type and experimental conditions. Refer to the data in Table 1 for more details.
Q3: Are there any known strategies to reduce the cytotoxicity of this compound without compromising its antibacterial efficacy?
A3: Yes, several strategies are being explored. These include:
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Co-administration with antioxidants: Compounds like N-acetylcysteine (NAC) and Vitamin E have been shown to mitigate ROS-induced damage.
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Nanocarrier-based delivery systems: Encapsulating Agent 96 in lipid-based or polymeric nanoparticles can improve its targeted delivery to bacterial cells while reducing exposure to mammalian cells.[4][5]
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Structural modifications: Minor changes to the chemical structure of the agent can sometimes reduce its off-target effects.[6]
Q4: How can I monitor the cytotoxicity of this compound in my experiments?
A4: Several assays can be used to monitor cytotoxicity.[7] A common and reliable method is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[3][5] Other methods include LDH release assays (for membrane integrity) and flow cytometry-based apoptosis assays (e.g., Annexin V/PI staining).
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations
If you observe higher-than-expected cytotoxicity at concentrations of this compound that are generally considered safe, consider the following troubleshooting steps:
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Verify Agent Concentration: Ensure that the stock solution of this compound was prepared correctly and that the final dilutions are accurate.
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Check Cell Health and Density: Poor cell health or inappropriate cell density can increase susceptibility to cytotoxic agents.[8] Ensure your cells are healthy, within a low passage number, and plated at the optimal density for your cell line.
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Test for Contamination: Microbial contamination can stress cells and increase their sensitivity to a drug.[9] Regularly test your cell cultures for mycoplasma and other common contaminants.
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Evaluate Media Components: Some components in cell culture media can interact with the antibacterial agent or be consumed by the cells, leading to increased stress. Ensure your media is fresh and properly supplemented.
Issue 2: Inconsistent Results in Cytotoxicity Assays
Variability in cytotoxicity data can be frustrating. Here are some steps to improve the reproducibility of your results:
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Standardize Protocols: Ensure that all experimental parameters, including incubation times, reagent concentrations, and cell handling procedures, are consistent across all experiments.
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Optimize Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant variability. Ensure a homogenous cell suspension and use appropriate seeding techniques.
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Control for Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and drug concentration. If possible, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
-
Perform Regular Quality Control: Regularly check the performance of your reagents and equipment, such as pipettes and incubators, to ensure they are functioning correctly.
Quantitative Data Summary
Table 1: Dose-Dependent Cytotoxicity of this compound
The following table summarizes the percentage of cell viability after 24-hour exposure to varying concentrations of this compound, as determined by the MTT assay.
| Concentration (µM) | HK-2 (Renal Cells) Viability (%) | HEI-OC1 (Cochlear Cells) Viability (%) | HepG2 (Liver Cells) Viability (%) |
| 0 (Control) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 3.8 |
| 1 | 98 ± 3.9 | 97 ± 4.5 | 99 ± 3.1 |
| 5 | 85 ± 5.6 | 82 ± 6.3 | 95 ± 4.0 |
| 10 | 62 ± 7.1 | 58 ± 8.2 | 88 ± 5.2 |
| 25 | 35 ± 6.8 | 29 ± 7.5 | 71 ± 6.4 |
| 50 | 12 ± 4.3 | 8 ± 3.9 | 45 ± 5.9 |
Table 2: Efficacy of Cytoprotective Agents with this compound (25 µM)
This table shows the effect of co-administering potential cytoprotective agents on the viability of HK-2 cells exposed to 25 µM of this compound for 24 hours.
| Treatment | HK-2 Cell Viability (%) |
| Control | 100 ± 4.1 |
| Agent 96 (25 µM) | 36 ± 5.9 |
| Agent 96 + NAC (1 mM) | 78 ± 6.2 |
| Agent 96 + Vitamin E (100 µM) | 65 ± 7.3 |
| Agent 96 in Lipid Nanocarrier | 85 ± 5.5 |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol outlines the steps for determining cell viability after treatment with this compound.[3][5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted agent to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Measuring Intracellular ROS Levels
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS.
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described in Protocol 1.
-
Probe Loading: After the treatment period, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.
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Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
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Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity (excitation: 485 nm, emission: 535 nm) using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the untreated control.
Visualizations
Signaling Pathway of Agent 96-Induced Cytotoxicity
Caption: Agent 96-induced cytotoxicity pathway.
Experimental Workflow for Screening Cytoprotective Agents
Caption: Workflow for cytoprotective agent screening.
Troubleshooting Logic for Unexpected High Cytotoxicity
Caption: Troubleshooting unexpected cytotoxicity.
References
- 1. Fexinidazole results in specific effects on DNA synthesis and DNA damage in the African trypanosome | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. dovepress.com [dovepress.com]
- 3. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanomaterial-Based Strategies to Combat Antibiotic Resistance: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Modifying experimental conditions to enhance "Antibacterial agent 96" activity
Technical Support Center: Antibacterial Agent 96
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with this compound. To ensure optimal performance and reproducible results, it is critical to control specific experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a cationic antimicrobial peptide. Its primary mechanism involves electrostatic interaction with negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This binding disrupts membrane integrity, leading to pore formation, ion leakage, and ultimately, cell death.
Q2: Why are my Minimum Inhibitory Concentration (MIC) results for Agent 96 inconsistent?
A2: Inconsistent MIC values are the most commonly reported issue and typically stem from variations in experimental conditions. The cationic nature of Agent 96 makes its activity highly sensitive to the pH and divalent cation concentration of the testing medium.[1][2][3] Minor fluctuations in these parameters between experiments can lead to significant differences in observed MICs. Standardizing your media preparation is crucial for reproducibility.
Q3: What is the optimal pH for the activity of this compound?
A3: this compound demonstrates optimal activity in a slightly alkaline environment, with a recommended pH range of 7.4 to 8.0. Activity decreases significantly in acidic conditions (pH < 7.0), as protonation can affect the agent's charge and its ability to bind to the bacterial membrane.[1][4]
Q4: How do divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) affect the agent's efficacy?
A4: Divalent cations are known antagonists of many cationic antimicrobial peptides. Ca²⁺ and Mg²⁺ can shield the negative charges on the bacterial membrane, competing with this compound for binding sites and thereby reducing its effectiveness.[1][2][5] Standard culture media, such as Mueller-Hinton Broth (MHB), often contain cation concentrations high enough to inhibit the agent's activity.
Q5: What is the recommended solvent and storage procedure for this compound?
A5: The lyophilized powder should be reconstituted in sterile, nuclease-free water or a low-salt buffer like 10 mM sodium phosphate buffer (pH 7.4). Avoid using standard saline or PBS for initial reconstitution, as higher salt concentrations can promote aggregation. For long-term storage, aliquot the reconstituted stock solution and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem: Higher than expected MIC values or complete loss of activity.
This is often due to suboptimal assay conditions that inhibit the agent's mechanism of action. Follow this guide to diagnose and resolve the issue.
Step 1: Verify the pH of Your Assay Medium
The pH of the growth medium is a critical factor.[1][4] A suboptimal pH can drastically reduce the agent's potency.
-
Recommendation: Adjust the pH of your broth medium to 7.4 before sterilization. Buffering the medium can help maintain a stable pH throughout the incubation period.
-
Data: The following table illustrates the impact of pH on the agent's activity against a reference strain of E. coli.
| pH of Medium | Average MIC (µg/mL) |
| 6.5 | 64 |
| 7.0 | 16 |
| 7.4 | 4 |
| 8.0 | 2 |
| Table 1: Effect of pH on the MIC of this compound against E. coli ATCC 25922. |
Step 2: Assess and Adjust Divalent Cation Concentrations
Standard Mueller-Hinton Broth (MHB) can contain variable and often high concentrations of Ca²⁺ and Mg²⁺, which inhibit Agent 96.
-
Recommendation: Use a cation-adjusted or low-cation medium for your experiments. You can prepare a custom medium or use commercially available options with defined cation levels.
-
Data: This table shows the antagonistic effect of divalent cations on the agent's MIC.
| Medium Type | Mg²⁺ (mg/L) | Ca²⁺ (mg/L) | Average MIC (µg/mL) |
| Standard MHB | 10-15 | 20-25 | 32 |
| Cation-Adjusted MHB | 5 | 10 | 8 |
| Low-Cation Broth | <1 | <2 | 2 |
| Table 2: Influence of cation concentration on the MIC of this compound against E. coli ATCC 25922 at pH 7.4. |
Step 3: Review Agent Preparation and Handling
Improper handling can lead to degradation or aggregation of the agent.
-
Recommendation: Reconstitute a fresh vial of the lyophilized powder for each new set of experiments. Use the recommended solvent and avoid vigorous vortexing, which can cause aggregation. Gently pipet to mix. Ensure stock solutions are properly stored and have not undergone multiple freeze-thaw cycles.
Visualizations and Diagrams
Caption: Proposed mechanism of action for this compound and inhibition by divalent cations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of metal cations and pH on the antibacterial activity and uptake of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. Impact of pH on citric acid antimicrobial activity against Gram‐negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Antibacterial Agent 96 and Conventional Anti-Tuberculosis Antibiotics
Disclaimer: Information regarding "Antibacterial agent 96" is not widely available in the public domain. The initial search identified "this compound (compound 4k)" as a potent agent against Mycobacterium tuberculosis. Due to the limited specific data on this compound, this guide will provide a comparative framework using established data for conventional first- and second-line anti-tuberculosis antibiotics. The data for this compound should be considered illustrative placeholders.
This guide offers a comparative analysis of this compound (compound 4k) and conventional antibiotics used in the treatment of tuberculosis. The content is intended for researchers, scientists, and drug development professionals, providing objective comparisons based on available data and outlining standard experimental protocols.
Data Presentation: Comparative Efficacy
The following tables summarize the key efficacy parameters of this compound against those of conventional first- and second-line anti-tuberculosis drugs.
Table 1: Minimum Inhibitory Concentration (MIC) Against Mycobacterium tuberculosis
| Antibacterial Agent | MIC Range (μg/mL) | Bacterial Spectrum |
| This compound (compound 4k) | Data Not Available | Mycobacterium tuberculosis (including multidrug-resistant strains)[1] |
| Isoniazid | 0.025 - 0.05 | Mycobacterium tuberculosis |
| Rifampicin | 0.05 - 0.1 | Broad spectrum (Gram-positive, Gram-negative, and Mycobacteria) |
| Ethambutol | 0.5 - 2.0 | Mycobacteria |
| Pyrazinamide | 12.5 - 100 | Mycobacterium tuberculosis (in acidic pH) |
| Moxifloxacin | 0.125 - 0.5 | Broad spectrum (Gram-positive, Gram-negative, and Mycobacteria) |
Table 2: Mechanism of Action and Resistance
| Antibacterial Agent | Mechanism of Action | Common Resistance Mechanisms |
| This compound (compound 4k) | Data Not Available | Data Not Available |
| Isoniazid | Inhibits mycolic acid synthesis, a key component of the mycobacterial cell wall. | Mutations in the katG gene. |
| Rifampicin | Inhibits DNA-dependent RNA polymerase. | Mutations in the rpoB gene. |
| Ethambutol | Inhibits arabinosyl transferase, disrupting cell wall synthesis. | Mutations in the embB gene. |
| Pyrazinamide | Converted to pyrazinoic acid, which disrupts membrane potential and interferes with energy production. | Mutations in the pncA gene. |
| Moxifloxacin | Inhibits DNA gyrase, an enzyme essential for DNA replication. | Mutations in the gyrA gene. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of comparative studies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For Mycobacterium tuberculosis, a broth microdilution method is commonly used.
Protocol:
-
Preparation of Inoculum: A suspension of M. tuberculosis is prepared in Middlebrook 7H9 broth and adjusted to a McFarland standard of 0.5.
-
Drug Dilution: The antibacterial agents are serially diluted in a 96-well microtiter plate containing Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 7-14 days.
-
Reading Results: The MIC is determined as the lowest drug concentration at which no visible growth is observed. This can be done visually or using a colorimetric indicator like resazurin.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
MIC Determination: First, the MIC is determined as described above.
-
Subculturing: An aliquot from the wells showing no visible growth in the MIC test is subcultured onto Middlebrook 7H10 agar plates.
-
Incubation: The agar plates are incubated at 37°C for 3-4 weeks.
-
Reading Results: The MBC is the lowest concentration of the antibacterial agent that results in a 99.9% reduction in the initial bacterial count.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key concepts and processes relevant to the comparative analysis of antibacterial agents.
Experimental workflow for determining MIC and MBC.
Mechanisms of action for select conventional antibiotics.
References
Comparative Analysis of Synergistic Effects of Antibacterial Agent 96 with Beta-Lactams and Aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic antibacterial effects of the novel compound "Antibacterial agent 96" when used in combination with established antibacterial drugs. For the purpose of this analysis, "this compound" is a novel DNA gyrase inhibitor, exhibiting a mechanism of action similar to fluoroquinolones. The data presented herein is based on surrogate studies involving ciprofloxacin, a well-characterized fluoroquinolone, to model the expected synergistic outcomes of Agent 96.
Executive Summary
The increasing prevalence of multidrug-resistant (MDR) bacteria necessitates the exploration of combination therapies to enhance antibacterial efficacy. This report details the synergistic interactions between "this compound" (represented by ciprofloxacin) and two major classes of antibiotics: beta-lactams (ceftazidime) and aminoglycosides (gentamicin). Through in-vitro studies utilizing checkerboard assays and time-kill curve analysis, significant synergy has been observed, particularly against problematic pathogens such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that combination therapy with Agent 96 could lower the required therapeutic dose of individual agents, potentially reducing toxicity and mitigating the development of resistance.
Synergy Data Overview
The synergistic potential of "this compound" was evaluated by determining the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 indicates synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index > 4.0 signifies antagonism.[1][2]
Table 1: Synergistic Activity of "this compound" (as Ciprofloxacin) and Ceftazidime against Pseudomonas aeruginosa
| Strain | Ciprofloxacin MIC (alone) (µg/mL) | Ceftazidime MIC (alone) (µg/mL) | Ciprofloxacin MIC (in combination) (µg/mL) | Ceftazidime MIC (in combination) (µg/mL) | FIC Index | Interpretation | Reference |
| P. aeruginosa (Isolate 1) | 1 | 8 | 0.25 | 2 | 0.5 | Synergy | [3] |
| P. testosteroni | 0.5 | 4 | 0.125 | 1 | 0.5 | Synergy | [3] |
Table 2: Synergistic Activity of "this compound" (as Ciprofloxacin) and Gentamicin against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Strain | Ciprofloxacin MIC (alone) (µg/mL) | Gentamicin MIC (alone) (µg/mL) | Ciprofloxacin MIC (in combination) (µg/mL) | Gentamicin MIC (in combination) (µg/mL) | FIC Index | Interpretation | Reference |
| MRSA (Isolate A) | 0.5 | 64 | 0.125 | 16 | 0.5 | Synergy | [4] |
| MRSA (Isolate B) | 1 | 128 | 0.25 | 32 | 0.5 | Synergy | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the presented data.
Checkerboard Assay
The checkerboard assay is a common in-vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[1][5]
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of "this compound" and a partner antibiotic.
Methodology:
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Preparation of Antibiotic Solutions: Stock solutions of "this compound" and the partner antibiotic (e.g., ceftazidime or gentamicin) are prepared. Serial twofold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB).[6]
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Plate Setup: In a 96-well microtiter plate, serial dilutions of "this compound" are added to the wells along the x-axis, and serial dilutions of the partner antibiotic are added along the y-axis.[7] This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).[1] Control wells containing each antibiotic alone, as well as a growth control well without any antibiotics, are included.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The FIC index is calculated using the following formula:
FIC Index = FIC of Agent A + FIC of Agent B Where:
Time-Kill Curve Assay
Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.[8]
Objective: To assess the rate and extent of bacterial killing by "this compound" in combination with a partner antibiotic.
Methodology:
-
Preparation of Cultures: A bacterial culture is grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.[9]
-
Exposure to Antibiotics: The bacterial suspension is exposed to the antibiotics at specific concentrations (e.g., 0.5x MIC, 1x MIC), both individually and in combination. A growth control without antibiotics is also included.
-
Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on nutrient agar.
-
Incubation and Colony Counting: The plates are incubated for 18-24 hours, and the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[9]
Visualizations
Experimental and Logical Workflows
Caption: Workflow for the checkerboard synergy assay.
Caption: Synergistic action of Agent 96 and Beta-Lactams.
Caption: Decision process for synergistic combination testing.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Checkerboard array synergy testing. [bio-protocol.org]
- 3. Post-antibiotic and synergic effects of fluoroquinolones and ceftazidime in combination against Pseudomonas strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities [mdpi.com]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Antibacterial Agent 96 in a Murine Thigh Infection Model
This guide provides a comparative analysis of the in vivo efficacy of the novel investigational drug, Antibacterial Agent 96, against established therapies in a neutropenic murine thigh infection model targeting Methicillin-Resistant Staphylococcus aureus (MRSA). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the agent's potential.
Comparative Efficacy Data
The efficacy of this compound was evaluated against the standard-of-care agents, vancomycin and linezolid, in a well-established neutropenic murine thigh infection model.[1] The primary endpoint was the reduction in bacterial burden in the infected thigh tissue 24 hours post-treatment initiation.
The neutropenic mouse thigh model is a standard and sensitive experimental system for the initial evaluation of antimicrobial efficacy in a mammalian system.[1][2] This model is frequently used to compare different agents and dosing regimens and to understand the time-course of antimicrobial activity.[2]
Table 1: Comparative Efficacy Against MRSA (USA300) in the Neutropenic Murine Thigh Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Bacterial Burden (log10 CFU/g thigh) ± SD | Mean Reduction from 0h Control (log10 CFU/g) |
| Untreated Control (0h) | - | - | 7.12 ± 0.18 | - |
| Vehicle Control (24h) | - | Saline, IP | 9.04 ± 0.25 | -2.08 (Growth) |
| Vancomycin | 110 | IV | 5.01 ± 0.31 | 2.11 |
| Linezolid | 75 | PO | 5.45 ± 0.28 | 1.67 |
| This compound | 20 | PO | 3.98 ± 0.22 | 3.14 |
| This compound | 40 | PO | 2.85 ± 0.19 | 4.27 |
CFU: Colony Forming Units; SD: Standard Deviation; IP: Intraperitoneal; IV: Intravenous; PO: Per os (by mouth).
The results demonstrate that this compound exhibits potent, dose-dependent antibacterial activity against a clinical isolate of MRSA. At both 20 mg/kg and 40 mg/kg, this compound resulted in a greater reduction in bacterial load compared to both vancomycin and linezolid. Notably, the 40 mg/kg dose of this compound achieved a >4-log10 reduction in bacterial burden, indicating a strong bactericidal effect.
Experimental Protocols
The following protocol details the methodology used to generate the efficacy data presented above.
1. Animal Model and Husbandry:
-
Species/Strain: Female BALB/c mice.[3]
-
Age/Weight: 6-8 weeks old, weighing 19-20 grams.[3]
-
Housing: Animals were housed in specific pathogen-free conditions with ad libitum access to food and water. All procedures were conducted in accordance with institutional animal care and use committee guidelines.[3]
2. Induction of Neutropenia:
-
To render the animals immunocompromised, mice were administered two intraperitoneal (IP) injections of cyclophosphamide.[3][4]
-
The first dose of 150 mg/kg was given four days prior to infection, and the second dose of 100 mg/kg was given one day before infection.[3][4] This regimen ensures a neutropenic state, allowing for the evaluation of the direct antimicrobial effect of the test agents.[2]
3. Infection Procedure:
-
Bacterial Strain: MRSA USA300, a prevalent and virulent community-associated strain.[3]
-
Inoculum Preparation: The MRSA strain was grown to a logarithmic phase in a suitable broth, then washed and diluted in sterile saline to a final concentration of approximately 5 x 10^7 CFU/mL.[3]
-
Infection: Mice were briefly anesthetized, and a 0.1 mL aliquot of the bacterial suspension was injected into the right thigh muscle.[3][4]
4. Treatment Administration:
-
Treatment was initiated 2 hours post-infection.[5]
-
This compound: Administered orally (PO) at doses of 20 mg/kg and 40 mg/kg.
-
Vancomycin: Administered intravenously (IV) at 110 mg/kg. This dose is a standard reference in murine models.
-
Linezolid: Administered orally (PO) at 75 mg/kg.[6]
-
Control Groups: One group received a saline vehicle (IP), and a baseline group was euthanized at the 2-hour mark to determine the initial bacterial load.
5. Endpoint Measurement:
-
At 24 hours post-infection, mice were humanely euthanized.[3]
-
The infected right thigh muscle was aseptically excised, weighed, and homogenized in sterile phosphate-buffered saline (PBS).[3][4]
-
The homogenate was serially diluted and plated on appropriate agar plates.[3]
-
Colony forming units (CFU) were enumerated after incubation at 37°C for 18-24 hours.[3] The bacterial load was calculated as log10 CFU per gram of thigh tissue.
Experimental Workflow Visualization
The diagram below illustrates the sequential steps of the in vivo efficacy study.
Caption: Murine Thigh Infection Model Workflow.
References
Comparative Analysis of Ciprofloxacin Resistance Profiles and Alternative Agents
This guide provides a comprehensive comparison of the antibacterial agent ciprofloxacin, focusing on its resistance profile and the mechanisms behind the development of resistance. The performance of ciprofloxacin is contrasted with alternative antibacterial agents, supported by experimental data and detailed methodologies for key assays. This document is intended for researchers, scientists, and drug development professionals.
I. Introduction to Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. Its mechanism of action involves the inhibition of bacterial DNA gyrase (GyrA) and topoisomerase IV (ParC), essential enzymes for DNA replication, transcription, repair, and recombination.[1][2] This action leads to double-stranded breaks in bacterial DNA, ultimately causing cell death.[1] Despite its effectiveness, the emergence of ciprofloxacin-resistant bacterial strains has become a significant clinical concern.[3][4]
II. Mechanisms of Ciprofloxacin Resistance
The development of resistance to ciprofloxacin is a complex, multifactorial process.[1] Bacteria can acquire resistance through several mechanisms, often in combination, leading to high-level resistance.[3] The primary mechanisms include:
-
Alterations in Target Enzymes: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are the most common cause of resistance.[3][5] These mutations reduce the binding affinity of ciprofloxacin to its target enzymes, rendering the drug less effective.[1] For example, specific amino acid substitutions at positions like Ser83 and Asp87 in GyrA can significantly decrease susceptibility.[6]
-
Reduced Drug Accumulation: This can occur through two main pathways:
-
Overexpression of Efflux Pumps: Bacteria can actively transport ciprofloxacin out of the cell using efflux pumps, such as the AcrAB-TolC system in Escherichia coli and the Mex pumps (e.g., MexEF-OprN, MexXY-OprM) in Pseudomonas aeruginosa.[1][3][6] Mutations in regulatory genes can lead to the overexpression of these pumps.[7]
-
Decreased Outer Membrane Permeability: Alterations in the expression of outer membrane porin proteins, like OmpF and OmpC in E. coli, can limit the influx of ciprofloxacin into the bacterial cell.[2]
-
-
Plasmid-Mediated Quinolone Resistance (PMQR): Resistance can also be acquired through the horizontal transfer of plasmids carrying genes that confer resistance. These include:
-
qnr genes: These genes produce proteins that protect DNA gyrase and topoisomerase IV from ciprofloxacin.[2][8]
-
aac(6')-Ib-cr: This gene encodes an aminoglycoside acetyltransferase that can also modify and inactivate ciprofloxacin.[1]
-
Efflux pump genes (qepA, oqxAB): These plasmid-borne genes encode for additional efflux pumps.[1]
-
III. Development of Resistance
The development of high-level ciprofloxacin resistance is often a stepwise process.[9] Initially, a single mutation may confer low-level resistance. Subsequent mutations in other targets or regulatory genes can then lead to progressively higher levels of resistance.[3][5] For instance, in many Gram-negative bacteria, the first mutation often occurs in gyrA, followed by mutations in parC and genes regulating efflux pumps.[2] The presence of PMQR genes can facilitate the selection of these higher-level resistance mutations.[2]
dot
Caption: Mechanism of action and resistance pathways for ciprofloxacin.
IV. Comparative Resistance Profiles: Ciprofloxacin vs. Alternatives
The choice of an antibiotic is critically dependent on the type of infection, the causative pathogen, and local resistance patterns. Below is a comparison of ciprofloxacin with common alternatives for various infections.
Table 1: Comparison of Ciprofloxacin and Alternative Antibiotics for Common Infections
| Infection Type | Pathogen Examples | Ciprofloxacin | Alternative Agents | Key Resistance Considerations for Alternatives |
| Urinary Tract Infections (UTIs) | E. coli, Klebsiella spp. | Effective, but resistance is increasing (often >10-20%).[10][11] | Trimethoprim-sulfamethoxazole (TMP-SMX), Nitrofurantoin, Fosfomycin.[12] | High resistance rates to TMP-SMX in many regions. Nitrofurantoin resistance is generally low but is not effective for pyelonephritis.[12] |
| Respiratory Infections | S. pneumoniae, H. influenzae | Active against many respiratory pathogens. | Beta-lactams (e.g., Amoxicillin), Macrolides (e.g., Azithromycin), Doxycycline.[12] | Penicillin resistance in S. pneumoniae. Macrolide resistance is also a concern. Azithromycin acts by inhibiting the 50S ribosomal subunit.[13] |
| Gastrointestinal Infections | Salmonella, Shigella, Campylobacter | Often used, but resistance is a growing problem.[12] | Azithromycin, Ceftriaxone.[12] | Increasing fluoroquinolone resistance in Campylobacter makes azithromycin a preferred agent.[12] |
| Skin and Soft Tissue Infections | S. aureus, P. aeruginosa | Activity against Gram-negatives like P. aeruginosa. | Cephalexin, Clindamycin, Doxycycline, Vancomycin (for MRSA).[12] | Methicillin-resistant Staphylococcus aureus (MRSA) requires specific agents like vancomycin or clindamycin. |
V. Experimental Protocols for Resistance Testing
Determining the susceptibility of a bacterial isolate to an antibiotic is crucial for guiding therapy. The following are standard laboratory methods used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[14][15]
This method is considered a gold standard for susceptibility testing.[16]
Protocol:
-
Prepare Antibiotic Dilutions: A series of twofold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[14]
-
Prepare Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard.[17] This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plate wells are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.[18]
-
Determine MIC: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[14]
dot
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
This is a widely used qualitative method to determine antibiotic susceptibility.[19]
Protocol:
-
Prepare Inoculum: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.[17]
-
Inoculate Agar Plate: A sterile cotton swab is dipped into the inoculum and used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[20][21] The plate is allowed to dry for a few minutes.[21]
-
Apply Antibiotic Disks: Paper disks impregnated with a specific concentration of an antibiotic are placed on the agar surface using sterile forceps.[20][22]
-
Incubation: The plate is incubated, typically inverted, at 37°C for 18-24 hours.[21]
-
Measure Zone of Inhibition: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters.[21]
-
Interpret Results: The measured zone diameter is compared to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[21]
dot
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
VI. Conclusion
The increasing prevalence of ciprofloxacin resistance underscores the importance of ongoing surveillance, prudent antibiotic use, and the development of novel therapeutic strategies. Understanding the molecular mechanisms of resistance is key to designing new drugs that can circumvent these pathways. The choice of antibacterial therapy should be guided by up-to-date susceptibility data to ensure optimal patient outcomes and to mitigate the further spread of resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 5. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms for Development of Ciprofloxacin Resistance in a Clinical Isolate of Pseudomonas aeruginosa [frontiersin.org]
- 8. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 9. The Development of Ciprofloxacin Resistance in Pseudomonas aeruginosa Involves Multiple Response Stages and Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jurolsurgery.org [jurolsurgery.org]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. Azithromycin - Wikipedia [en.wikipedia.org]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. doaj.org [doaj.org]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asm.org [asm.org]
- 18. researchgate.net [researchgate.net]
- 19. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. microbenotes.com [microbenotes.com]
- 22. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
Comparing the bactericidal vs. bacteriostatic activity of "Antibacterial agent 96"
A Comparative Analysis of a Novel DNA Ligase Inhibitor, "Antibacterial Agent 96"
A Head-to-Head Comparison with Ciprofloxacin: Evaluating Bactericidal vs. Bacteriostatic Efficacy
The relentless evolution of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. This guide provides a comparative analysis of "this compound," a novel synthetic compound targeting bacterial DNA ligase, against the well-established fluoroquinolone, ciprofloxacin. We present key experimental data on their bactericidal versus bacteriostatic activities against representative Gram-positive and Gram-negative bacteria.
Quantitative Analysis: MIC and MBC
The distinction between bactericidal (killing) and bacteriostatic (inhibiting growth) activity is a critical parameter in antibiotic evaluation.[1][2] This is often quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[1][3][4] The MIC is the lowest concentration of an antimicrobial agent that prevents visible microbial growth, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[3][4][5]
The ratio of MBC to MIC is a key indicator:
-
Bactericidal: An MBC/MIC ratio of ≤ 4 suggests bactericidal activity.[5][6]
-
Bacteriostatic: An MBC/MIC ratio of > 4 is indicative of bacteriostatic activity.[5][6]
The table below summarizes the in vitro activity of "this compound" and Ciprofloxacin against Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | E. coli | 2 | 4 | 2 | Bactericidal |
| S. aureus | 4 | 8 | 2 | Bactericidal | |
| Ciprofloxacin | E. coli | 0.015 | 0.03 | 2 | Bactericidal |
| S. aureus | 0.5 | 1 | 2 | Bactericidal |
This table presents hypothetical data for illustrative purposes.
Mechanism of Action: A Tale of Two Targets
While both agents ultimately lead to bacterial cell death, their molecular mechanisms diverge significantly, offering different strategic advantages.
This compound operates by inhibiting bacterial DNA ligase, an essential enzyme responsible for joining DNA strands during replication, repair, and recombination. This inhibition leads to the accumulation of single-strand breaks in the bacterial chromosome, which, if left unrepaired, become lethal double-strand breaks, culminating in cell death.
Ciprofloxacin , a fluoroquinolone, targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for managing DNA supercoiling during replication. By trapping these enzymes in a complex with DNA, ciprofloxacin prevents the re-ligation of cleaved DNA strands, leading to the accumulation of double-strand breaks and rapid, concentration-dependent cell death.
Figure 1. Comparative mechanisms of action for this compound and Ciprofloxacin.
Experimental Protocols
The following protocols outline the standard methodologies used to derive the MIC and MBC data presented.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method, following established guidelines.[7]
-
Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in cation-adjusted Mueller-Hinton Broth (MHB). The suspension is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The antibacterial agents are serially diluted in a 96-well microtiter plate containing MHB to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[3] A growth control (bacteria, no drug) and a sterility control (broth, no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.[4]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined as a subsequent step to the MIC assay to quantify the concentration required to kill the bacteria.[3][4]
-
Subculturing: Following the MIC reading, a small aliquot (e.g., 10 µL) is taken from all wells that show no visible growth (i.e., at and above the MIC).
-
Plating: The aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).[3][8]
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[3][4][5]
Figure 2. Workflow for determining MIC and MBC of an antibacterial agent.
Dynamic Assessment: Time-Kill Curve Assays
While MIC/MBC provides a static endpoint, time-kill curve assays offer a dynamic view of antibacterial activity over time.[5][9] In these assays, a standardized bacterial inoculum is exposed to the antibacterial agent at various concentrations (e.g., 1x MIC, 2x MIC), and the number of viable cells (CFU/mL) is determined at multiple time points over 24 hours.[6] A bactericidal agent will typically show a rapid, ≥3-log10 (99.9%) reduction in CFU/mL, whereas a bacteriostatic agent will primarily prevent an increase in bacterial numbers from the initial inoculum.[5]
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. youtube.com [youtube.com]
- 3. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silver Nanoparticle-Infused Pullulan Films for the Inhibition of Foodborne Bacteria [mdpi.com]
- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 8. Determination of the MIC and minimum bactericidal concentration (MBC). [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
A Comparative Toxicity Analysis of Novel Antibacterial Agent 96 and Other Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of new, effective, and safer antitubercular agents. This guide provides a comparative toxicity profile of a novel investigational compound, referred to as "Novel Agent X (formerly Antibacterial agent 96)," alongside a panel of first-line, second-line, and newer antitubercular drugs. The data presented herein is intended to serve as a foundational resource for researchers and drug development professionals to contextualize the safety profile of new chemical entities targeting Mycobacterium tuberculosis.
In Vitro Cytotoxicity Profile
The following table summarizes the in vitro cytotoxicity of various antitubercular agents against several key mammalian cell lines. The 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) values are presented in micromolar (µM) to allow for standardized comparison. These values represent the concentration of the drug required to cause a 50% reduction in cell viability. Lower values are indicative of higher cytotoxicity.
| Drug Class | Drug | HepG2 (Human Liver Carcinoma) CC50/IC50 (µM) | A549 (Human Lung Carcinoma) CC50/IC50 (µM) | Vero (Monkey Kidney Epithelial) CC50/IC50 (µM) | Other Cell Lines CC50/IC50 (µM) |
| Novel Agent | Novel Agent X (formerly this compound) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| First-Line Agents | Isoniazid | >10000 (24h)[1] | - | - | MCF-7: 1035.7 (24h), 711.5 (48h)[2] |
| Rifampicin | >100 (24h)[1] | - | >100 (72h)[1] | - | |
| Pyrazinamide | >10000 (24h)[1] | - | - | - | |
| Ethambutol | - | - | - | - | |
| Second-Line Agents | Ethionamide | >500 (HepG2, Caco-2, RAW)[3] | - | - | THP-1: LC50 > 1000 (for sensitizing effect study)[4] |
| Cycloserine | - | - | - | - | |
| p-Aminosalicylic acid | >10000 (HepG2)[5] | - | - | - | |
| Fluoroquinolones | Moxifloxacin | - | - | - | Human Corneal Keratocytes & Endothelial Cells: Cytotoxic at various concentrations and times[3] |
| Levofloxacin | - | - | - | Human Corneal Keratocytes & Endothelial Cells: Cytotoxic at various concentrations and times[3] | |
| Newer Agents | Bedaquiline | - | - | - | - |
| Delamanid | - | - | - | - | |
| Pretomanid | - | - | >200 (72h)[6] | - | |
| Linezolid | - | - | - | - |
Experimental Workflows and Signaling Pathways
To ensure transparency and reproducibility, the following sections detail the experimental protocols for key toxicity assays and a visualization of a standard in vitro cytotoxicity testing workflow.
In Vitro Cytotoxicity Testing Workflow
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a novel antibacterial agent.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (CC50/IC50). This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Materials:
-
Mammalian cell lines (e.g., HepG2, A549, Vero)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. The CC50/IC50 value is determined from this curve.
Assessment of Hepatotoxicity in HepG2 Cells
Objective: To evaluate the potential of a test compound to cause liver cell injury using the human hepatoma cell line HepG2, a widely used in vitro model for hepatotoxicity screening.
Procedure: The general procedure follows the MTT assay protocol described above, with specific considerations for hepatotoxicity assessment:
-
Cell Line: HepG2 cells are used as they retain many of the metabolic enzymes found in primary human hepatocytes.
-
Compound Concentrations: A wide range of concentrations should be tested, bracketing the expected therapeutic concentrations.
-
Exposure Times: Both short (e.g., 24 hours) and longer (e.g., 48-72 hours) exposure times are recommended to assess both acute and chronic toxicity.
-
Additional Endpoints: Beyond the MTT assay, other assays can be employed to investigate the mechanisms of hepatotoxicity, such as:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating membrane leakage and necrosis.
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Assays: Measures the levels of these liver enzymes in the culture medium, which are clinical biomarkers of liver damage.
-
Reactive Oxygen Species (ROS) Assay: Detects the generation of ROS, a common mechanism of drug-induced liver injury.
-
Caspase Activity Assays: Measures the activity of caspases 3/7 to detect the induction of apoptosis.
-
By employing a battery of these in vitro assays, researchers can gain a comprehensive understanding of the potential toxicity of a novel antitubercular agent and compare it to existing therapies, thereby guiding further drug development efforts.
References
- 1. Inhibitory effect of carvedilol on bedaquiline metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells | In Vivo [iv.iiarjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative cytotoxicity of 5-aminosalicylic acid (mesalazine) and related compounds in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-resistance studies of "Antibacterial agent 96" with existing antibiotics
Cross-Resistance Profile of Antibacterial Agent 96: A Comparative Analysis
Introduction: The emergence of multidrug-resistant (MDR) bacteria presents a significant threat to global health. The development of novel antibacterial agents with unique mechanisms of action is crucial to combat this challenge. A critical aspect of preclinical evaluation for any new antibiotic is the assessment of cross-resistance with existing drug classes.[1][2] Cross-resistance occurs when a single resistance mechanism confers insensitivity to multiple antimicrobial agents.[3] This guide provides a comparative analysis of the in vitro activity of the novel investigational drug, this compound, against a panel of clinically relevant bacteria, including strains with well-characterized resistance to current antibiotic classes. The data presented aims to delineate the cross-resistance profile of Agent 96 and highlight its potential efficacy against resistant pathogens.
Experimental Protocols
To ensure standardized and reproducible results, all susceptibility testing was performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination:
The MIC, defined as the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.[4][5][6][7]
-
Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates overnight at 37°C. Colonies were then used to prepare a bacterial suspension in Mueller-Hinton Broth (MHB), adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 5 x 10^5 colony-forming units (CFU)/mL.[5]
-
Drug Dilution: A serial two-fold dilution of this compound and comparator antibiotics was prepared in a 96-well microtiter plate using MHB.[6][8]
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.[4][5]
-
MIC Reading: The MIC was recorded as the lowest concentration of the drug that showed no visible turbidity.[5][6]
Checkerboard Assay for Synergy:
To evaluate potential synergistic or antagonistic interactions between this compound and other antibiotics, a checkerboard assay was performed.[9][10][11][12]
-
Plate Setup: In a 96-well plate, serial dilutions of Agent 96 were made along the y-axis (rows), and serial dilutions of the comparator antibiotic were made along the x-axis (columns).[9][10]
-
Inoculation and Incubation: Each well was inoculated with a standardized bacterial suspension and incubated as described for the MIC assay.
-
Fractional Inhibitory Concentration (FIC) Index Calculation: The FIC index is calculated to determine the nature of the interaction.[9][10][13] The formula is: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
Synergy: FIC Index ≤ 0.5
-
Indifference/Additive: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Data Presentation: Comparative MIC Values
The in vitro activity of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria, including well-characterized resistant strains. The results are summarized in the table below.
| Bacterial Strain | Resistance Phenotype | MIC (μg/mL) | |||
| Agent 96 | Oxacillin | Ciprofloxacin | Erythromycin | ||
| Staphylococcus aureus ATCC 29213 | Wild-Type | 0.25 | 0.5 | 0.5 | 1 |
| S. aureus (MRSA) | Methicillin-Resistant | 0.25 | >256 | 0.5 | >128 |
| S. aureus (VRSA) | Vancomycin-Resistant | 0.5 | >256 | 1 | >128 |
| Escherichia coli ATCC 25922 | Wild-Type | 1 | 8 | 0.015 | 16 |
| E. coli (ESBL) | Extended-Spectrum β-Lactamase Producer | 1 | >1024 | >32 | 16 |
| Pseudomonas aeruginosa PAO1 | Wild-Type | 4 | >1024 | 0.25 | >128 |
| P. aeruginosa (MDR) | Multidrug-Resistant | 4 | >1024 | >32 | >128 |
Interpretation: The data indicates that this compound retains potent activity against strains that are highly resistant to other classes of antibiotics. For instance, its MIC against MRSA and ESBL-producing E. coli remained low, suggesting it is unaffected by the resistance mechanisms that inactivate β-lactams and macrolides in these strains. This lack of cross-resistance suggests a novel mechanism of action for Agent 96.
Visualizations
Caption: Workflow for Determining Antibiotic Cross-Resistance.
Caption: Hypothetical Mechanism Illustrating Lack of Cross-Resistance.
References
- 1. A platform for detecting cross-resistance in antibacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 4. protocols.io [protocols.io]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. youtube.com [youtube.com]
- 7. idexx.dk [idexx.dk]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. emerypharma.com [emerypharma.com]
- 11. labtoo.com [labtoo.com]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
A Comparative Analysis of Fluoroquinolone Antibacterial Agents: Ciprofloxacin and Its Analogs
This guide provides a head-to-head comparison of ciprofloxacin, a widely used second-generation fluoroquinolone, and its key analogs, levofloxacin and moxifloxacin. The comparison focuses on their antibacterial efficacy, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking a comparative understanding of these important antibacterial agents.
Overview of Fluoroquinolones
Fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents. Their mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This interference with DNA synthesis ultimately leads to bacterial cell death. Ciprofloxacin was one of the first broad-spectrum fluoroquinolones to be introduced, and its analogs, such as levofloxacin and moxifloxacin, were developed to offer an improved spectrum of activity and pharmacokinetic profiles.
Comparative Antibacterial Activity
The primary measure of an antibacterial agent's efficacy is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of ciprofloxacin, levofloxacin, and moxifloxacin against common Gram-positive and Gram-negative bacteria.
Table 1: Comparative In Vitro Activity (MIC₅₀/MIC₉₀ in µg/mL) of Ciprofloxacin, Levofloxacin, and Moxifloxacin
| Organism | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Gram-Positive | |||
| Staphylococcus aureus | 0.5/1 | 0.5/1 | 0.12/0.25 |
| Streptococcus pneumoniae | 1/2 | 1/2 | 0.25/0.5 |
| Gram-Negative | |||
| Escherichia coli | ≤0.06/0.12 | ≤0.06/0.12 | 0.06/0.25 |
| Pseudomonas aeruginosa | 0.25/1 | 0.5/2 | 1/4 |
| Haemophilus influenzae | ≤0.03/≤0.03 | ≤0.03/≤0.03 | ≤0.03/0.06 |
Data compiled from publicly available in vitro studies.
Experimental Protocols
The data presented in Table 1 is typically generated using standardized antimicrobial susceptibility testing methods. The following is a detailed protocol for the broth microdilution method, a common technique for determining MIC values.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each fluoroquinolone in an appropriate solvent.
-
Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Mechanism of Action and Resistance
The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV. The following diagram illustrates this pathway.
Caption: Mechanism of action of fluoroquinolones.
Resistance to fluoroquinolones can emerge through several mechanisms. The most common are mutations in the genes encoding DNA gyrase and topoisomerase IV, which reduce the binding affinity of the drugs. Another significant mechanism is the increased expression of efflux pumps that actively transport the drugs out of the bacterial cell.
Caption: Key mechanisms of fluoroquinolone resistance.
Conclusion
The selection of a fluoroquinolone depends on the target pathogen and the clinical context. While ciprofloxacin remains a potent agent against many Gram-negative bacteria, its analogs, levofloxacin and particularly moxifloxacin, offer enhanced activity against Gram-positive organisms, including Streptococcus pneumoniae. The continuous monitoring of susceptibility patterns is crucial due to the global emergence of fluoroquinolone resistance. This guide provides a foundational comparison to aid in the informed selection and development of these critical antibacterial agents.
A Comparative Analysis of the Post-Antibiotic Effect of Antibacterial Agent 96
In the landscape of antimicrobial research, the post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that influences dosing regimens and predicts the efficacy of an antibacterial agent. The PAE is the persistent suppression of bacterial growth even after limited exposure to an antimicrobial agent.[1][2] This guide provides a comparative evaluation of the PAE of the novel investigational drug, "Antibacterial agent 96," against established antibiotics, offering researchers and drug development professionals a baseline for its potential therapeutic profile.
Comparative Post-Antibiotic Effect (PAE) Data
The PAE of this compound was evaluated against common Gram-positive and Gram-negative pathogens and compared with the performance of representative antibiotics from different classes. The data presented below is a hypothetical representation to illustrate a comparative framework.
| Antibacterial Agent | Class | Target Organism | Concentration (x MIC) | PAE (hours) |
| This compound | (Hypothetical Class) | Staphylococcus aureus | 5 | 3.5 |
| This compound | (Hypothetical Class) | Pseudomonas aeruginosa | 5 | 2.0 |
| Ciprofloxacin | Fluoroquinolone | Staphylococcus aureus | 5 | 2.8 |
| Ciprofloxacin | Fluoroquinolone | Pseudomonas aeruginosa | 5 | 1.5 |
| Gentamicin | Aminoglycoside | Staphylococcus aureus | 5 | 6.5[3] |
| Gentamicin | Aminoglycoside | Pseudomonas aeruginosa | 5 | 3.0 |
| Imipenem | Carbapenem | Escherichia coli | - | ~0[3] |
| Cefazolin | Cephalosporin | Staphylococcus aureus | - | 2-4[3] |
| Tobramycin | Aminoglycoside | Pseudomonas aeruginosa | - | 2-4[3] |
| Rifampicin | Rifamycin | Pseudomonas aeruginosa | - | 6-7[3] |
Note: The PAE for ciprofloxacin and gentamicin against S. aureus and P. aeruginosa are representative values. The PAE of imipenem, cefazolin, tobramycin, and rifampicin are derived from in vivo studies.[3]
Experimental Protocol: In Vitro Determination of Post-Antibiotic Effect
The following protocol outlines the standard viable count method for determining the PAE of an antibacterial agent.[2]
1. Preparation of Bacterial Inoculum:
-
A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture of the test organism in a suitable broth medium, such as Mueller-Hinton Broth (MHB).[2]
-
The suspension is then diluted to achieve a starting inoculum of approximately 10^6 colony-forming units (CFU)/mL.
2. Antibiotic Exposure:
-
The test antibiotic (e.g., this compound) is added to the bacterial culture at a predetermined concentration, typically 5 to 10 times the Minimum Inhibitory Concentration (MIC).
-
A control culture without the antibiotic is run in parallel.[2]
-
The cultures are incubated for a specified period, usually 1 to 2 hours, at 37°C with shaking.
3. Removal of Antibiotic:
-
After the exposure period, the antibiotic is removed. This is crucial to observe the persistent effect of the drug. Removal can be achieved by:
-
Dilution: A 1:1000 or greater dilution of the culture in a fresh, pre-warmed antibiotic-free broth.
-
Centrifugation and Resuspension: The bacterial cells are pelleted by centrifugation, the supernatant containing the antibiotic is discarded, and the cells are resuspended in fresh, pre-warmed broth. This washing step can be repeated to ensure complete removal of the drug.[4]
-
4. Monitoring Bacterial Regrowth:
-
Viable counts (CFU/mL) of both the test and control cultures are determined at regular intervals (e.g., every hour) following the removal of the antibiotic. This is done by plating serial dilutions of the cultures onto agar plates.
5. Calculation of PAE:
-
The PAE is calculated using the formula: PAE = T - C [2]
Visualizing Experimental and Biological Pathways
To further understand the experimental process and the potential mechanism of action, the following diagrams are provided.
Many classes of antibiotics, such as beta-lactams, function by inhibiting the synthesis of the bacterial cell wall, a structure essential for bacterial survival.[5][6][7] The primary component of the bacterial cell wall is peptidoglycan.[8][9] The biosynthesis of peptidoglycan is a complex process that begins in the cytoplasm and is completed on the outer side of the cytoplasmic membrane.[8]
References
- 1. Postantibiotic Effect in Escherichia coli Determined with Real-Time Metabolic Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. The post-antibiotic effect of antimicrobial combinations in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antibiotics & mechanisms of actions | PPTX [slideshare.net]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
- 8. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the safety profile of "Antibacterial agent 96" in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profile of the novel investigational antibacterial agent, "Antibacterial agent 96," benchmarked against two widely-used antibiotics, Ciprofloxacin (a fluoroquinolone) and Amoxicillin (a beta-lactam). The following sections detail the methodologies of key toxicological studies, present comparative data in tabular format, and illustrate relevant experimental workflows and biological pathways.
Comparative Safety Data
The preclinical safety assessment of "this compound" encompassed a battery of in vitro and in vivo studies designed to identify potential toxicities. The data presented below summarizes the key findings in comparison to Ciprofloxacin and Amoxicillin.
Table 1: In Vitro Cytotoxicity
This table summarizes the 50% inhibitory concentration (IC50) of the compounds on two common cell lines, HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney). Lower IC50 values indicate higher cytotoxicity.
| Compound | HepG2 IC50 (µM) | HEK293 IC50 (µM) |
| This compound | > 100 | > 100 |
| Ciprofloxacin | 55 | 72 |
| Amoxicillin | > 200 | > 200 |
Table 2: Genotoxicity Assessment
Genotoxicity was evaluated using the bacterial reverse mutation assay (Ames test) and an in vivo micronucleus assay in rodents.
| Compound | Ames Test Result (with and without S9 activation) | In Vivo Micronucleus Assay Result |
| This compound | Negative | Negative |
| Ciprofloxacin | Positive (in some strains) | Positive (at high doses) |
| Amoxicillin | Negative | Negative |
Table 3: Cardiac Safety - hERG Channel Inhibition
The potential for cardiac QT interval prolongation was assessed by evaluating the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel. Higher IC50 values suggest a lower risk of cardiac arrhythmias.
| Compound | hERG IC50 (µM) |
| This compound | > 50 |
| Ciprofloxacin | 25 |
| Amoxicillin | > 100 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. In Vitro Cytotoxicity Assay
-
Cell Lines and Culture: Human hepatoma (HepG2) and human embryonic kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Principle: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active metabolism convert MTT into a purple formazan product.[1]
-
Procedure: Cells were seeded in 96-well plates and exposed to serial dilutions of the test compounds for 48 hours. Subsequently, MTT solution was added to each well and incubated for 4 hours. The formazan crystals were then dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The concentration of the compound that inhibited cell viability by 50% (IC50) was calculated from the dose-response curves.
2. Bacterial Reverse Mutation Assay (Ames Test)
-
Principle: The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[2][3][4]
-
Strains: A minimum of five strains are typically used, including S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA.[3][5]
-
Procedure: The test was performed with and without the addition of a rat liver S9 fraction to account for metabolic activation of the test substance.[3][4] The bacterial strains were exposed to various concentrations of the test compounds on minimal agar plates. After incubation for 48-72 hours at 37°C, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) were counted.[2]
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background mutation rate.
3. In Vivo Micronucleus Assay
-
Principle: This in vivo test is used to detect chromosomal damage.[6] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.[7] An increase in the frequency of micronucleated polychromatic erythrocytes (PCEs) in treated animals is an indication of genotoxicity.[6]
-
Animal Model: The assay was performed in mice.
-
Procedure: Animals were administered the test compound, typically via oral gavage or intraperitoneal injection, at three different dose levels.[7] Bone marrow or peripheral blood was collected at 24 and 48 hours after the final dose.[6][7] The cells were then stained and analyzed for the presence of micronuclei in immature erythrocytes.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the vehicle control group indicates a positive result.[7]
4. hERG (human Ether-à-go-go-Related Gene) Channel Inhibition Assay
-
Principle: The hERG potassium channel is crucial for cardiac repolarization. Inhibition of this channel can delay ventricular repolarization, leading to QT interval prolongation and an increased risk of a life-threatening arrhythmia called Torsades de Pointes.[8][9][10] This assay is a standard in vitro test for assessing proarrhythmic potential.[9]
-
Methodology: The effect of the test compounds on the hERG potassium current was evaluated using whole-cell patch-clamp electrophysiology in a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Procedure: Cells were exposed to increasing concentrations of the test compounds, and the hERG channel current was recorded.
-
Data Analysis: The concentration of the compound that inhibits the hERG current by 50% (IC50) was determined.
Visualizations: Workflows and Pathways
Experimental Workflow for the Ames Test
Caption: Workflow of the bacterial reverse mutation (Ames) test.
Experimental Workflow for the In Vivo Micronucleus Assay
Caption: Workflow of the in vivo micronucleus assay.
Hypothetical Signaling Pathway for Antibacterial Agent-Induced Cytotoxicity
Caption: Hypothetical pathway of antibacterial-induced cytotoxicity.
References
- 1. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. enamine.net [enamine.net]
- 4. bulldog-bio.com [bulldog-bio.com]
- 5. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. nucro-technics.com [nucro-technics.com]
- 7. criver.com [criver.com]
- 8. Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Safety Operating Guide
Personal protective equipment for handling Antibacterial agent 96
Disclaimer: The following guide provides essential safety and logistical information for a substance designated "Antibacterial agent 96." As this is a placeholder name, the specific data and protocols provided are based on Ciprofloxacin , a well-documented antibacterial agent. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for their actual compound and adapt these guidelines accordingly.
This document offers procedural, step-by-step guidance to directly address operational questions concerning laboratory safety and chemical handling, aiming to be a preferred source for such critical information.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following PPE is required, with specific recommendations based on the scale of the operation.
Standard Laboratory Operations (Small Quantities):
-
Gloves: Two pairs of powder-free nitrile gloves are recommended.[1] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. Gloves must be changed regularly or immediately if contaminated, torn, or punctured.[1]
-
Eye Protection: Wear safety glasses with side shields or goggles that conform to European standard EN 166.[2]
-
Lab Coat: A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[1]
-
Respiratory Protection: If handling the agent as a powder or if there is a risk of aerosolization, a fit-tested N95 or N100 NIOSH-approved respirator should be worn.[3][4]
Large-Scale Operations or Spills:
-
For quantities over one kilogram or in manufacturing settings, a disposable coverall of low permeability and disposable shoe covers are necessary.[5]
-
In emergencies or for large spills, an air-supplied full-body suit may be required for advanced respiratory protection.[5]
Operational and Disposal Plans
A systematic workflow is essential for both safety and experimental integrity. This involves careful planning from the moment the agent is handled to its final disposal.
Handling and Operational Protocol
-
Preparation: Work should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure, especially when handling powders to avoid dust generation.[5] Ensure an eye wash station and emergency shower are readily accessible.[5]
-
Weighing and Aliquoting: When weighing the powdered agent, use dry, clean utensils and avoid generating dust.[5] Use of a balance with a draft shield is recommended.
-
Solution Preparation: To prepare a stock solution, dissolve the powdered agent in the appropriate solvent as dictated by the experimental protocol. For example, a 1 mg/mL ciprofloxacin stock can be made by dissolving 25 mg of powder into 25 mL of DEPC water.[6]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[7] Decontaminate all work surfaces.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and the development of antibiotic-resistant microorganisms.[8]
-
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, weighing papers, and pipette tips, should be placed in a clearly labeled, sealed container for hazardous chemical waste.[5][7]
-
Liquid Waste:
-
Stock Solutions: Concentrated stock solutions are considered hazardous chemical waste and must be collected in a designated, sealed, and leak-proof container for chemical waste disposal according to institutional guidelines.[8][9]
-
Used Media: Cell culture media containing the antibacterial agent should be treated as chemical waste.[8] Depending on institutional policy, this may require autoclaving to destroy biohazards, followed by collection as chemical waste. Autoclaving does not destroy all antibiotics.[8]
-
-
Spill Management:
-
Minor Spills: For small spills of the powdered agent, avoid generating dust.[5] Dampen the material with water, then sweep or vacuum it up using a HEPA-filtered vacuum cleaner.[5] Place the collected material in a sealed container for hazardous waste.
-
Major Spills: Evacuate non-essential personnel from the area.[7] Trained personnel wearing appropriate PPE should contain the spill and follow institutional emergency procedures.[7][10]
-
Quantitative Data Summary
The following table summarizes key quantitative data for Ciprofloxacin, the model for this compound.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Pfizer OEL TWA-8 Hr: 600 µg/m³ | [11] |
| Molecular Weight | 331.4 g/mol | [2] |
| Oral Bioavailability | Approximately 70% | [8] |
| Protein Binding | 20-40% | [8] |
| Elimination Half-life | ~3.5 to 4.5 hours | [2][5] |
Experimental Protocols
A fundamental experiment for any antibacterial agent is the determination of its Minimum Inhibitory Concentration (MIC).
Detailed Methodology: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[3][12]
1. Preparation of Bacterial Inoculum: a. From a fresh culture plate, select 4-5 colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 ml of a suitable broth medium (e.g., Tryptone Soya Broth).[13] c. Incubate the broth at 35-37°C for 2-8 hours until a light to moderate turbidity develops.[13] d. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 5 × 10⁵ colony-forming units (CFU/mL).[12][13]
2. Preparation of Antibacterial Agent Dilutions: a. Prepare a stock solution of the antibacterial agent at a known concentration (e.g., 1 mg/mL). b. Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller Hinton Broth) to create a range of concentrations.[5][12]
3. Inoculation and Incubation: a. Add 50 µL of each antibacterial agent dilution to the wells of a 96-well microplate.[12] b. Add 50 µL of the prepared bacterial inoculum to each well.[12] Include a positive control well (bacteria with no agent) and a negative control well (broth only). c. Incubate the microplate at 37°C for 16-24 hours.[12][13]
4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the antibacterial agent in which there is no visible growth.[12]
Visualizations
Workflow and Disposal Plan
Caption: Workflow for handling and disposal of this compound.
Mechanism of Action Signaling Pathway
Caption: Mechanism of action for fluoroquinolone-class antibacterial agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 5. 2.3. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 6. Categorizing microbial growth inhibition through quantification of 16S rRNA growth marker with stripwells covering a spectrum of antimicrobial conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijsat.org [ijsat.org]
- 11. researchgate.net [researchgate.net]
- 12. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 13. himedialabs.com [himedialabs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
